Zoligratinib is a highly selective, ATP-competitive, small molecule inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1] [2]. Its mechanism can be broken down as follows:
The following diagram illustrates how this compound exerts its antitumor effects by blocking the FGFR signaling pathway:
This compound inhibits FGFR activation, blocking downstream signaling and tumor growth.
The selectivity and potency of this compound are quantified by its half-maximal inhibitory concentration (IC50) values for different FGFR targets.
| Target | IC50 (nM) |
|---|---|
| FGFR1 | 9.3 nM [4] [5] |
| FGFR2 | 7.6 nM [4] [5] |
| FGFR3 | 22 nM [4] [5] |
| FGFR4 | 290 nM [4] [5] |
The characterization of this compound involved standard preclinical assays to evaluate its enzymatic inhibition and cellular anti-proliferative activity.
While early-phase trials showed some promise, recent phase II results have halted the drug's development for one of its key indications.
The journey of this compound illustrates the challenges in targeting FGFR pathways. Despite a strong scientific rationale and promising early data, the phase II FUZE trial demonstrated that efficacy in a broad population of patients with FGFR fusions was limited [2]. This highlights the complexity of FGFR-driven tumorigenesis and the need for better patient stratification biomarkers. Research continues with other FGFR inhibitors, and insights from this compound's development will inform future drug discovery efforts in this class [6].
Zoligratinib (development codes: CH5183284, DEBIO-1347, FF-284) represents a selective, ATP-competitive small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This orally bioavailable therapeutic agent has emerged as a promising targeted therapy for cancers harboring specific FGFR genetic alterations, particularly in cholangiocarcinoma and other solid tumors with FGFR pathway dependencies. The compound demonstrates a favorable selectivity profile with potent activity against FGFR1, FGFR2, and FGFR3 while showing significantly reduced potency against FGFR4 and other tyrosine kinases, positioning it as a valuable tool for precision oncology approaches targeting FGFR-driven malignancies [1] [2] [3].
The development of this compound addresses the critical clinical need for effective targeted therapies in molecularly defined cancer subsets. FGFR alterations, including fusions, amplifications, and mutations, occur in approximately 5-10% of various solid tumors, creating oncogenic dependencies that can be therapeutically exploited. Unlike multi-kinase inhibitors with off-target toxicities, this compound's design focuses on specific FGFR blockade while minimizing activity against unrelated kinases like VEGFR, potentially reducing class-specific adverse effects such as hypertension and proteinuria commonly associated with broader-spectrum inhibitors [3] [4] [5].
This compound functions as a selective ATP-competitive inhibitor that binds to the ATP-binding pocket of FGFR1-3, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascade activation. The compound exhibits differential potency across the FGFR family, with highest affinity for FGFR2 (IC₅₀ 7.6 nM), followed by FGFR1 (IC₅₀ 9.3 nM) and FGFR3 (IC₅₀ 22 nM), while demonstrating significantly reduced activity against FGFR4 (IC₅₀ 290 nM) [1] [3]. This selectivity profile is strategically important as FGFR2 represents the most frequently altered family member in solid tumors, particularly in intrahepatic cholangiocarcinoma where FGFR2 fusions occur in 10-15% of cases [4] [5].
At the structural level, this compound's molecular design enables specific interactions with key residues in the FGFR kinase domain, including M535 in FGFR1. This interaction pattern differs from its engagement with structurally similar kinases like KDR (VEGFR2), where interaction with L889 is less favorable, explaining the compound's exceptional selectivity for FGFR family members over VEGFR and other kinases. This selective binding profile potentially translates to reduced off-target toxicities in clinical applications while maintaining potent suppression of oncogenic FGFR signaling [1].
The diagram below illustrates the FGFR signaling pathway and this compound's mechanism of action:
FGFR Signaling and Inhibitor Mechanism: this compound blocks ATP-binding, preventing pathway activation.
The FGFR signaling cascade initiates when FGF ligands bind to FGFR receptors, inducing receptor dimerization and trans-autophosphorylation of intracellular tyrosine residues. This activated receptor complex then recruits and phosphorylates downstream adaptor proteins including FRS2, PLCγ, and STATs, ultimately activating three major pro-survival pathways: RAS-MAPK (proliferation), PI3K-AKT (survival), and PLCγ-PKC (migration/invasion) [5]. In FGFR-altered cancers, genetic changes such as gene fusions, amplifications, or mutations lead to constitutive FGFR activation independent of ligand binding, creating oncogene addiction. This compound exerts its antitumor effects by competing with ATP binding in the kinase domain, thereby blocking this constitutive signaling and inducing growth arrest and apoptosis in dependent cancer cells [1] [3] [4].
This compound demonstrates a distinct potency pattern across the FGFR kinase family, with nanomolar activity against FGFR1-3 and significantly lower affinity for FGFR4. The following table summarizes the comprehensive kinase inhibition profile of this compound:
Table 1: Quantitative Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type | Cellular Context | References |
|---|---|---|---|---|
| FGFR1 | 9.3 | Cell-free biochemical assay | DMS114 (FGFR1-amplified) | [1] [3] |
| FGFR2 | 7.6 | Cell-free biochemical assay | SNU-16 (FGFR2-amplified) | [1] [3] |
| FGFR3 | 22 | Cell-free biochemical assay | KMS11 (FGFR3-mutated) | [1] [3] |
| FGFR4 | 290 | Cell-free biochemical assay | HepG2 (FGFR4-dependent) | [1] [3] |
| VEGF-dependent proliferation | 780 | Cellular proliferation assay | HUVEC cells | [1] |
| FGF-dependent proliferation | 29 | Cellular proliferation assay | BaF3 transfected cells | [1] |
The differential potency across FGFR family members reflects structural variations in their ATP-binding pockets that this compound exploits for selectivity. Particularly noteworthy is the >10-fold selectivity for FGFR2 over FGFR4, which may contribute to a more favorable therapeutic window by sparing FGFR4-mediated physiological functions in normal tissues. The cellular activity further confirms this selectivity, with this compound inhibiting FGF-dependent proliferation at low nanomolar concentrations (29 nM) while requiring substantially higher concentrations (780 nM) to block VEGF-driven proliferation, demonstrating its specificity for FGFR signaling over VEGFR pathways [1] [3].
This compound demonstrates selective antiproliferative effects in cancer cell lines harboring FGFR genetic alterations while showing minimal activity in cell lines without such alterations. The following table compiles key cellular efficacy data:
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) | Assay Details | References |
|---|---|---|---|---|---|
| SNU-16 | Gastric cancer | FGFR2 amplification | 17 | 4-day incubation, CCK8 assay | [1] [3] |
| KMS11 | Multiple myeloma | FGFR3 Y373C mutation, t(4;14) translocation | 8.24 | 72-hour incubation, Alamar Blue assay | [1] |
| HCT-116 | Colorectal cancer | None (FGFR-independent) | 5900 | 4-day incubation, CCK8 assay | [1] [3] |
| 327-cell line panel | Pan-cancer | Various FGFR alterations | Variable response | 4-day incubation, CCK8 assay | [3] |
The differential sensitivity between FGFR-altered models (SNU-16, KMS11) and FGFR-independent models (HCT-116) underscores the concept of oncogene addiction and validates this compound's mechanism-based activity. The high nanomolar IC₅₀ in HCT-116 cells (5.9 μM) demonstrates minimal off-target cytotoxicity at clinically achievable concentrations. In comprehensive profiling across 327 human tumor cell lines, this compound specifically inhibited proliferation in lines with FGFR alterations while sparing those without, confirming its dependency-targeted mechanism [1] [3].
This compound has demonstrated potent dose-dependent antitumor activity across multiple patient-derived xenograft (PDX) models representing various FGFR-altered cancers. The following table summarizes key in vivo efficacy findings:
Table 3: In Vivo Efficacy of this compound in FGFR-Altered Xenograft Models
| Xenograft Model | Cancer Type | FGFR Alteration | Dosing Regimen | Treatment Outcome | References |
|---|---|---|---|---|---|
| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | 30-100 mg/kg/day, oral | Dose-dependent regression (TGI=106-147%) | [1] [3] |
| SNU-16 | Gastric cancer | FGFR2 amplification | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |
| MFE-280 | Endometrial cancer | FGFR2 S252W mutation | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |
| UM-UC-14 | Bladder cancer | FGFR3 S249C mutation | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |
| RT112/84 | Bladder cancer | FGFR3-TACC3 fusion | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |
The consistent antitumor efficacy across diverse FGFR alteration types (fusions, amplifications, and mutations) and cancer lineages demonstrates the broad applicability of this compound for FGFR-driven malignancies. Notably, treatment with 100 mg/kg/day resulted in tumor regression (TGI=147%) in the KG1 leukemia model without apparent body weight loss, indicating a favorable therapeutic window. The oral bioavailability of this compound facilitates continuous target coverage, which is particularly important for targeting oncogene-addicted cancers where sustained pathway suppression is required for maximal therapeutic effect [1] [3].
A distinctive feature of this compound is its ability to inhibit certain FGFR2 gatekeeper mutations that confer resistance to other FGFR inhibitors. Specifically, the FGFR2 V564F gatekeeper mutation, which causes resistance to multiple FGFR inhibitors, remains sensitive to this compound inhibition in biochemical and cellular assays [3]. This property positions this compound as a potential therapeutic option for certain cases of acquired resistance to first-generation FGFR inhibitors and highlights the importance of structural differences in inhibitor binding interactions within the ATP pocket compared to other FGFR-targeted agents.
The differential activity against resistance mutations becomes particularly relevant in the context of treatment sequencing strategies for FGFR-driven cancers. With the emergence of irreversible covalent FGFR inhibitors like futibatinib that target the conserved P-loop cysteine (C492), the resistance landscape continues to evolve. Research shows that this compound maintains activity against some mutations that emerge following covalent inhibitor treatment, suggesting potential utility in specific resistance contexts [4].
This compound has progressed through several clinical trials evaluating its safety and efficacy in molecularly selected cancer populations. The following table summarizes the key clinical trials:
Table 4: Clinical Development of this compound
| Clinical Trial Identifier | Phase | Patient Population | Intervention | Status | Key Findings/Objectives | References |
|---|---|---|---|---|---|---|
| NCT01948297 | Phase 1 | Advanced solid tumours with FGFR alterations | This compound monotherapy | Terminated (Results published 2019) | Establish safety, MTD, and preliminary efficacy | [2] |
| NCT03344536 | Phase 1/2 | FGFR-amplified, ER+ metastatic breast cancer | This compound + Fulvestrant | Unknown | Evaluate combination therapy | [2] |
| NCT03834220 | Phase 2 | Solid Tumors | This compound monotherapy | Terminated | Biomarker-driven efficacy | [3] |
The Phase 1 NCT01948297 trial established the safety profile and recommended Phase 2 dose for this compound in patients with advanced solid tumors harboring FGFR alterations. While comprehensive results from this trial have not been fully detailed in the available literature, the progression to extension phases and subsequent clinical trials indicates acceptable tolerability and preliminary signals of efficacy [2]. The Phase 1/2 NCT03344536 trial explores this compound in combination with fulvestrant for hormone receptor-positive, FGFR-amplified metastatic breast cancer, representing a rational combination approach targeting concurrent dependency pathways [2].
Despite promising initial responses, acquired resistance typically emerges within one year of FGFR inhibitor therapy, limiting long-term clinical benefit. The resistance landscape for FGFR inhibitors like this compound is characterized primarily by secondary mutations in the FGFR2 kinase domain that impair drug binding. Analysis of circulating tumor DNA from patients with acquired resistance revealed that approximately 60% of patients (49/82) developed one or more secondary FGFR2 kinase domain mutations, with N550 molecular brake mutations (63% of mutations) and V565 gatekeeper mutations (47% of mutations) being most prevalent [4].
The diagram below illustrates common resistance mechanisms to FGFR inhibitors:
FGFR Inhibitor Resistance: Secondary mutations and bypass signaling limit long-term efficacy.
The emergence of these on-target resistance mutations creates a therapeutic challenge that has spurred the development of next-generation FGFR inhibitors with alternative binding modes. Interestingly, mutations affecting the FGFR2 C492 cysteine residue targeted by covalent irreversible inhibitors like futibatinib are relatively rare (occurring in only 1 of 42 futibatinib-treated patients), potentially due to impaired kinase function when this residue is altered [4]. This observation suggests that covalent FGFR inhibitors might represent a promising approach to overcome certain resistance mechanisms that emerge under selective pressure from this compound and other reversible inhibitors.
Protein Kinase Assay for FGFR1 Inhibition The inhibitory activity of this compound against FGFR1 is quantitatively evaluated using a radiometric filter-binding assay that measures the incorporation of ³³Pi into substrates. The protocol involves incubating purified FGFR1 kinase domain with ATP (including [γ-³³P]ATP) and appropriate substrate peptides in the presence of varying this compound concentrations. Reactions are terminated by adding trichloroacetic acid, and the precipitated radioactive phosphoproteins are captured on filter membranes. Radioactivity is quantified using a microplate scintillation counter, and IC₅₀ values are calculated from dose-response curves [3].
For broader kinase selectivity profiling, homogeneous time-resolved fluorescence (HTRF) assays are employed for kinases including LCK, EGFR, KIT, MET, SRC, BRK, FGFR2, Flt3, LTK, INSR, YES, ABL, EPHA2, ZAP70, Fyn, IGF1R, KDR, and PDGFR. These assays utilize LANCE Eu-W1024 labeled anti-phosphotyrosine PT66 antibody for detection, with time-resolved fluorescence measured using an EnVision HTS microplate reader. Additional kinases (Aurora A, Akt1/PKBα, PKA, Cdk1/cyclin B, Cdk2/cyclin A, PKCα, PKCβ1, and PKCβ2) are evaluated using the IMAP FP Screening Express Progressive Binding System based on fluorescence polarization [3].
Cell Viability and Proliferation Assessment The antiproliferative activity of this compound is determined using Cell Counting Kit-8 (CCK-8) assays across panels of human tumor cell lines. The standardized protocol involves:
For functional signaling assessment, Western blot analysis is performed to measure phosphorylation of key downstream effectors including pERK, pAKT, and DUSP6, as well as direct FGFR autophosphorylation (pY-FGFR). These analyses validate target engagement and pathway modulation in cellular models following this compound treatment [3].
Xenograft Model Development and Dosing The in vivo efficacy of this compound is evaluated in mouse xenograft models established from FGFR-altered cancer cell lines or patient-derived materials:
The experimental workflow for comprehensive drug evaluation is illustrated below:
Drug Evaluation Workflow: Progressive testing from biochemical to in vivo models.
This compound represents a valuable therapeutic asset in the growing arsenal of molecularly targeted agents for FGFR-driven cancers. Its well-characterized selectivity profile, demonstrated preclinical efficacy across multiple FGFR alteration types, and potential activity against certain resistance mutations position it as a rational treatment option for appropriately selected patients. However, as with other targeted therapies in oncogene-addicted cancers, the challenge of acquired resistance remains a significant barrier to durable responses.
Future development directions for this compound and next-generation FGFR inhibitors include:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different FGFR isoforms, which measure its potency in enzymatic assays [1].
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 9.3 nM |
| FGFR2 | 7.6 nM |
| FGFR3 | 22 nM |
| FGFR4 | 290 nM |
This data shows this compound has high selectivity for FGFR1, FGFR2, and FGFR3 over FGFR4 [1] [2]. The search results also confirm that this profile classifies this compound as a pan-FGFR inhibitor, though with significantly reduced activity against FGFR4 [2].
The IC50 values and cellular activity data are typically generated through standardized experimental protocols. Here are the details of key methodologies cited in the context of this compound (also referred to as CH5183284 or Debio 1347 in research literature).
The following diagram illustrates the basic FGFR signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.
This simplified pathway shows how FGFR activation leads to downstream signaling. TKIs like this compound bind to the kinase domain of the receptor, competing with ATP and preventing the signal transduction that drives cancer cell proliferation and survival [3] [4].
The table below summarizes key quantitative data from in vitro studies.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 (FGFR1) | 9.3 nM | Cell-free assay [1] |
| IC50 (FGFR2) | 7.6 nM | Cell-free assay [1] |
| IC50 (FGFR3) | 22 nM | Cell-free assay [1] |
| IC50 (FGFR4) | 290 nM | Cell-free assay [1] |
| Cellular Activity (pERK IC50) | ~100-300 nM | Inhibition of FGFR autophosphorylation in DMS114 (FGFR1), SNU-16 (FGFR2), KMS11 (FGFR3) lines [1] |
| Antiproliferative Activity (IC50) | Varied across 327-cell line panel | 4-day incubation; selective activity in lines with FGFR alterations [1] |
| Activity vs. Gatekeeper Mutant | Retains activity | Against FGFR2 V564F mutation [1] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the literature.
The following diagrams, created with Graphviz, illustrate the core concepts of this compound's mechanism and its in vitro testing.
This compound mechanism of action diagram.
In vitro cell assay workflow.
While the specific hydrogen bond profile is not published, recent studies confirm key structural aspects of Zoligratinib and its binding to the FGFR2 target.
| Aspect | Description |
|---|---|
| Therapeutic Target | Fibroblast Growth Factor Receptor 2 (FGFR2) [1]. |
| Clinical Relevance | A known FGFR2 inhibitor used as a reference control in drug discovery studies [1] [2]. |
| Structural Data | Co-crystallized structure of FGFR2 is available (PDB ID: 6LVK), which can be used for interaction analysis [1]. |
| Binding Confirmation | Interacts with residues in the FGFR2 binding pocket; binding pose is consistent with other active inhibitors [1]. |
The following workflow outlines the standard methodology used by researchers to determine hydrogen bonding in protein-ligand complexes, which you can apply to this compound.
Experimental workflow for H-bond analysis
For a deeper graph theory-based analysis of the entire hydrogen bond network, you can use the following tools:
| Tool | Function | Input | Output |
|---|---|---|---|
| HBNG [3] [4] | Generates 2D directed graphs of H-bond networks. | H-bond list from HBPLUS, HBAT, or STRIDE. | DOT language script for Graphviz. |
| Graphviz [3] [5] | Open-source software for visualizing graphs described in DOT language. | DOT script file. | 2D diagram (PNG, SVG, etc.). |
The DOT script below provides a template for visualizing a hydrogen bond network, which can be adapted using data from HBNG.
Template for a protein-ligand H-bond network
Since the exact numbers are not publicly available, you have two practical options:
The selectivity and potency of Zoligratinib are quantified by its half-maximal inhibitory concentration (IC₅₀) against different FGFR isoforms, as shown in the table below.
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| FGFR1 | 9.2 - 9.3 nM | Cell-free assay [1] [2] |
| FGFR2 | 7.6 nM | Cell-free assay [1] [2] |
| FGFR3 | 22 nM | Cell-free assay [1] [2] |
| FGFR4 | 290 nM | Cell-free assay [1] [2] |
| PDGFRβ | 560 nM | Cell-free assay [1] |
The activity of this compound has been characterized through specific biochemical and cell-based assays.
The following diagrams illustrate the role of FGFR in cancer signaling and the research process behind this compound.
Diagram 1: this compound inhibits FGFR signaling to block cancer cell proliferation.
Diagram 2: The structure-based drug discovery workflow for this compound.
This compound represents a next-generation FGFR inhibitor with a distinct profile. Its high selectivity for FGFR1-3 over FGFR4, its ability to overcome the V564F gatekeeper mutation, and its oral availability make it a notable candidate in the targeted therapy landscape for cancers driven by FGFR alterations [3] [2]. Its ongoing clinical development will be key to determining its ultimate therapeutic utility.
Zoligratinib (also known as DEBIO-1347 and CH5183284) is an investigational, orally available, small-molecule inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2]. Its core mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the FGFR tyrosine kinase domain, thereby blocking receptor activation and subsequent downstream signaling [1] [2].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Weight | 356.14 g/mol [1] [2] |
| SMILES | Cc1nc2c([nH]1)cc(cc2)n1ncc(c1N)C(=O)c1cc2c([nH]1)cccc2 [1] [2] |
| XLogP | 3.44 [1] [2] |
| Hydrogen Bond Donors | 3 [1] [2] |
| Hydrogen Bond Acceptors | 4 [1] [2] |
| Topological Polar Surface Area | 104.86 Ų [1] [2] |
| Lipinski's Rule of Five | Zero rules broken [1] [2] |
| Mechanism of Action | ATP-competitive, selective FGFR1/2/3 inhibitor [1] [2] |
To understand the context of this compound's bioactivity, the following diagram illustrates the FGFR signaling pathway it inhibits. Dysregulation of this pathway, through mutations, fusions, or amplifications, is a key driver in various cancers [3] [4] [5].
FGFR signaling pathway and this compound inhibition. Upon FGF ligand binding, FGFR dimerizes and autophosphorylates, activating multiple downstream pathways including MAPK, PI3K/AKT, and STAT, which promote oncogenic processes. This compound acts as an ATP-competitive inhibitor to block this signaling cascade.
This compound has been evaluated in early-phase clinical trials for advanced solid tumors with FGFR alterations.
For a researcher, it is critical to note the following context and limitations based on the current search results:
Zoligratinib is a selective ATP-competitive inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. It works by binding to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways (such as MAPK and AKT) that promote cell proliferation, survival, and differentiation [2]. This mechanism is particularly effective in cancer cells harboring genetic alterations in FGFR genes [2].
The following diagram illustrates the core mechanism of action of this compound and the signaling pathway it inhibits.
This compound inhibits FGFR activation and downstream signaling.
Its potency against different FGFR isoforms is quantified in the table below. A notable feature of this compound is its reported activity against the FGFR2 V564F gatekeeper mutation, which is a common mechanism of resistance to some other FGFR inhibitors [2].
| Target | IC₅₀ (nM) | Note |
|---|---|---|
| FGFR1 | 9.3 | Primary target [3] [2] |
| FGFR2 | 7.6 | Primary target; also inhibits V564F mutant [3] [2] |
| FGFR3 | 22 | Primary target [3] [2] |
| FGFR4 | 290 | Much weaker activity [3] [2] |
Preclinical studies provide evidence for the antitumor potential of this compound.
This compound demonstrated selective antiproliferative effects in human cancer cell lines with specific FGFR alterations [2]. The table below summarizes its activity in various cell models.
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ / Effect |
|---|---|---|---|
| SNU-16 | Gastric | FGFR2 amplification | IC₅₀ = 17 nM [3] |
| DMS114 | Lung | FGFR1 amplification | Prevented autophosphorylation at 100-300 nM [2] |
| KMS11 | Multiple Myeloma | FGFR3 Y373C mutation | Prevented autophosphorylation at 100-300 nM [2] |
A common protocol for assessing antiproliferative activity involved incubating cell lines with the compound for 4 days, followed by measuring cell viability with assays like Cell Counting Kit-8 (CCK-8) and calculating IC₅₀ values [3] [2].
In xenograft mouse models, oral administration of this compound showed significant, dose-dependent antitumor activity without apparent body weight loss [3] [2]. Efficacy was observed in models with various FGFR genetic alterations [2]:
For researchers looking to validate or build upon these findings, here are summaries of key methodologies from the literature.
1. Kinase Assay to Determine IC₅₀
2. Cell-Based Antiproliferative Assay
3. Western Blot Analysis of Target Engagement
It is important to note that the development status of this compound appears to be limited. While it showed promise in preclinical studies, its clinical development may not have advanced significantly. Key clinical trials listed for this compound (e.g., NCT03834220 for solid tumors and NCT01948297 for solid tumours) are recorded as "Terminated" [5] [2]. This suggests that while it remains a valuable tool compound for research, its future as an approved drug is uncertain. Recent research from 2024 even uses this compound as a control inhibitor in computational studies to identify novel, potentially more effective FGFR2 inhibitors [6].
This compound is a selective and orally available ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [1] [2] [3]. It primarily targets FGFR1, FGFR2, and FGFR3, which makes it a candidate for investigating treatments in cancers with alterations in these genes [2] [4].
The table below summarizes its half-maximal inhibitory concentration (IC50) values, which measure its potency against each target in cell-free assays [2].
| Target | IC50 (nM) |
|---|---|
| FGFR1 | 9.3 nM |
| FGFR2 | 7.6 nM |
| FGFR3 | 22 nM |
| FGFR4 | 290 nM |
This compound demonstrates selective antiproliferative activity in cancer cell lines with specific FGFR alterations. The table below lists example data from different cell lines [2].
| Cell Line | Cancer Type | FGFR Alteration | IC50 / Activity |
|---|---|---|---|
| SNU-16 | Gastric | FGFR2 amplification | IC50 = 17 nM |
| DMS114 | Lung | FGFR1 amplification | Prevents autophosphorylation at 100-300 nM |
| KMS11 | Multiple Myeloma | FGFR3 Y373C mutation | Prevents autophosphorylation at 100-300 nM |
| HCT-116 | Colorectal | Not specified (FGFR-independent) | IC50 = 5,900 nM |
A key finding is that this compound can inhibit FGFR2 with the V564F gatekeeper mutation, a common alteration that causes resistance to other FGFR inhibitors [2].
The following methodology is reconstructed from research snippets describing the use of this compound in cell-based assays [2].
Key Reagent: this compound (e.g., HY-19957 from MedChemExpress) [4].
Stock Solution: Prepare in DMSO at a concentration of 10-71 mg/mL. Aliquot and store at -20°C or below [2] [4].
Working Concentrations: A typical 9-point dose-response curve ranging from 0.076 nM to 10,000 nM [2].
Cell Lines: Use FGFR-altered lines (e.g., SNU-16 for FGFR2 amplification, KMS11 for FGFR3 mutation) and an FGFR-independent line (e.g., HCT-116) as a negative control [2].
Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight [1] [2].
Drug Exposure: Add the prepared serial dilutions of this compound to the culture medium. Include a negative control (medium with vehicle, e.g., DMSO) and a blank control (medium without cells) [2].
Incubation: Incubate the treated cells for a defined period, typically 3 to 4 days [1] [2].
Viability Readout: After the incubation period, measure cell viability.
Data Analysis: Calculate the percentage of cell viability for each dose compared to the vehicle control. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value, which is the drug concentration that inhibits cell proliferation by 50% [2].
It is important to note that this compound is an investigational drug and has not been approved for clinical use. Its development provides key insights into the challenges of FGFR-targeted therapy [3].
A major clinical challenge is acquired resistance. Approximately 60% of FGFR2-altered cholangiocarcinoma patients treated with FGFR inhibitors develop secondary mutations in the FGFR2 kinase domain upon disease progression [1]. The most common resistance mutations affect the N550 molecular brake and the V565 gatekeeper residues [1]. While this compound can inhibit the V564F mutation (analogous to V565) in models, the diversity of resistance mutations highlights the need for next-generation inhibitors and combination strategies [1] [2].
To help visualize the experimental process and the biological context, the following diagrams were created using DOT language.
Fibroblast Growth Factor Receptor 2 (FGFR2) is a critical member of the receptor tyrosine kinase family that regulates essential cellular processes including proliferation, differentiation, and tissue development. Structurally, FGFR2 consists of three primary domains: an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon ligand binding, FGFR2 undergoes dimerization and autophosphorylation, triggering activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT that ultimately regulate gene expression, cell growth, and survival. Dysregulation of FGFR2 signaling has been implicated in various cancers, making it an attractive therapeutic target for precision oncology [1] [2].
This compound represents a promising therapeutic agent specifically designed to target FGFR2 abnormalities. As a selective FGFR inhibitor, it functions by competitively binding to the ATP-binding pocket of the FGFR2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascade activation. Recent computational studies have identified compounds with >80% structural similarity to this compound that demonstrate potentially superior binding affinities, highlighting the ongoing development of optimized FGFR2 inhibitors [1]. The therapeutic significance of this compound extends to various cancer types, particularly those characterized by FGFR2 amplifications, mutations, or fusions. In lung cancer, for instance, FGFR aberrations occur in approximately 7.1% of solid tumors, with FGFR1 amplification present in 17% of squamous cell NSCLC cases, underscoring the clinical relevance of targeted FGFR inhibition [2].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric metabolic activity assessment that serves as a reliable indicator of viable cell quantity in drug screening applications. The fundamental principle involves the conversion of yellow, water-soluble MTT tetrazolium salt into purple-blue, water-insoluble formazan crystals by metabolically active cells. This reduction process primarily occurs through the activity of NAD(P)H-dependent oxidoreductase enzymes within viable cells, though the exact cellular mechanisms involve multiple organelles including mitochondria, endoplasmic reticulum, and cytoplasm [3]. The amount of formazan produced is directly proportional to the metabolic activity of the cell population, which in turn reflects treatment effects such as the antiproliferative or cytotoxic impact of therapeutic compounds like this compound.
When implementing MTT assays for evaluating FGFR inhibitors like this compound, several critical factors must be optimized to ensure reliable and reproducible results:
Cell Seeding Density: The initial number of cells per well significantly impacts formazan production and assay linearity. Over-confluent conditions may lead to nutrient depletion and altered metabolism, while insufficient cell numbers reduce signal detection sensitivity. Optimal seeding density should be determined empirically for each cell type [3].
MTT Concentration and Incubation Time: The standard MTT concentration ranges from 0.2-0.5 mg/mL, with incubation periods typically between 1-4 hours. Prolonged incubation may induce cytotoxic effects from the MTT reagent itself or formazan crystals, while insufficient incubation reduces signal strength [4] [3].
Metabolic Context Interpretation: As FGFR signaling influences cellular metabolism, researchers should recognize that this compound may affect MTT reduction through both cytostatic/cytotoxic mechanisms and specific modulation of metabolic pathways independent of viability changes [3].
Table 1: Essential Reagents and Equipment for this compound MTT Assay
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Cell Culture | FGFR2-altered cell lines (e.g., NCI-H660, SNU-16) | Select models relevant to research focus |
| Appropriate growth medium | With supplements as required | |
| Serum (FBS) and antibiotic solutions | ||
| MTT Components | MTT reagent (Thiazolyl Blue Tetrazolium Bromide) | Prepare at 5 mg/mL in DPBS, filter sterilize |
| Solubilization solution | 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7 | |
| This compound | Stock solution | Typically in DMSO, store at -20°C |
| Dilution series | Prepare in complete medium immediately before use | |
| Equipment | 96-well tissue culture plates | Flat-bottom, tissue culture treated |
| CO₂ incubator | Maintain at 37°C, 5% CO² | |
| Microplate reader | Capable of measuring 570 nm with 630 nm reference |
This compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO, ensuring complete dissolution. Aliquot and store at -20°C to maintain stability. For treatment dilutions, prepare serial dilutions in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments [1].
MTT Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to achieve a final concentration of 5 mg/mL. Filter-sterilize the solution through a 0.2 μM membrane into a sterile, light-protected container. Store at 4°C for frequent use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain reagent stability [4].
Cell Seeding and Pre-incubation:
This compound Treatment:
MTT Assay Implementation:
Absorbance Measurement and Data Collection:
Table 2: Recommended Cell Models for this compound Research
| Cell Line | FGFR2 Status | Cancer Type | Research Application |
|---|---|---|---|
| NCI-H660 | Amplification/Mutation | Small cell neuroendocrine prostate cancer | FGFR2-driven malignancies [5] |
| SNU-16 | Amplification | Gastric carcinoma | FGFR2 inhibitory efficacy [1] |
| MFM-223 | Amplification | Breast cancer | This compound mechanism studies |
| KG-1 | Wild-type | Myeloid leukemia | Negative control for specificity |
| Engineered lines | FGFR2 fusions | Various cancers | Targeted therapy evaluation |
FGFR2-Altered Models: Select cell lines with documented FGFR2 alterations relevant to your research focus. For example, NCI-H660 represents a neuroendocrine prostate cancer model with FGFR2 involvement, while gastric carcinoma lines like SNU-16 demonstrate FGFR2 amplification. These models provide biologically relevant systems for evaluating this compound efficacy [1] [5]. Include FGFR2-wildtype control lines to assess compound specificity and off-target effects.
Culture Conditions and Maintenance: Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard conditions (37°C, 5% CO₂). For FGFR2-altered lines, verify receptor status periodically through genomic or protein analysis. Culture cells for no more than 15-20 passages to maintain genetic stability and phenotypic consistency. For serum starvation experiments, reduce FBS to 0.5% for 12-24 hours before this compound treatment to minimize confounding growth factor effects [3].
This compound Concentration Range: Establish a comprehensive concentration gradient to determine dose-response relationships. A typical 10-point serial dilution might range from 0.1 nM to 10 μM, with 3-5-fold dilution steps. Include concentrations bracketing the anticipated IC₅₀ based on prior studies or literature values (for this compound analogs, IC₅₀ values often fall in the low nanomolar range) [1].
Essential Control Groups:
Treatment Duration and Replication: Standard incubation periods with this compound typically span 48-72 hours to capture both immediate and delayed antiproliferative effects. Include at least six replicates per condition to ensure statistical power, and perform three independent biological replicates to confirm reproducibility. Randomize well assignments to minimize positional effects in multi-plate experiments [3].
Data Normalization Procedure:
Percentage Viability = (Mean Absorbance_Treatment / Mean Absorbance_Vehicle Control) × 100
Dose-Response Analysis:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × Hillslope))
Where Y represents response, X is log concentration, Bottom is the minimum response, Top is the maximum response, and Hillslope describes curve steepness.
Statistical Testing:
Assay Quality Metrics:
Table 3: MTT Assay Troubleshooting Guide for this compound Studies
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High Background Signal | Spontaneous MTT reduction | Use fresh MTT solution; protect from light; check medium components |
| Low Signal Intensity | Insufficient cells; short MTT incubation | Optimize cell seeding density; extend MTT incubation (up to 4 hours) |
| High Well-to-Well Variability | Inconsistent cell seeding; edge effects | Use electronic multichannel pipettes; include perimeter wells as buffers |
| Precipitate Formation | Drug insolubility; protein aggregation | Filter-sterilize drug solutions; ensure proper dilution techniques |
| Abnormal Dose-Response | Drug degradation; evaporation | Prepare fresh drug dilutions; use evaporation barriers during incubation |
This compound-Specific Considerations: As a targeted therapeutic, this compound may exhibit cytostatic rather than cytotoxic effects at clinically relevant concentrations, potentially resulting in moderate reductions in MTT signal (30-50% decrease) rather than complete ablation. This reflects true biological activity rather than assay failure. Additionally, consider that FGFR2 inhibition may alter cellular metabolism independently of proliferation, potentially confounding MTT results. Correlative assays such as direct cell counting, colony formation, or Western blotting for FGFR2 downstream effectors (pERK, pAKT) provide essential validation [1] [3].
Time-Course Experiments: To capture the dynamics of this compound response, implement staggered treatment initiation with simultaneous MTT assessment across multiple timepoints (e.g., 24, 48, 72 hours). This approach reveals whether effects are time-dependent and identifies optimal treatment duration for subsequent experiments.
Combination Therapy Screening: When evaluating this compound in combination with other agents, employ matrix screening designs with fixed concentration ratios. Analyze results using combination index methods (e.g., Chou-Talalay) to distinguish additive, synergistic, or antagonistic interactions. Include appropriate single-agent controls for all tested compounds [2].
Metabolic Context Considerations: As MTT reduction depends on cellular metabolic state, and FGFR signaling influences metabolic pathways, researchers should characterize baseline MTT reduction rates for each cell model under study. Consider normalizing results to protein content or cell number in parallel wells to account for potential this compound-induced changes in metabolic activity per cell independent of proliferation [3].
The following diagram illustrates the FGFR2 signaling pathway and this compound's mechanism of action, followed by the complete MTT assay workflow:
The MTT assay provides a robust, standardized method for evaluating the anti-proliferative effects of this compound in FGFR2-altered cellular models. When properly optimized and controlled, this methodology enables reliable quantification of drug potency and facilitates comparison with established FGFR inhibitors such as Erdafitinib and Infigratinib. The protocol detailed in this document emphasizes critical optimization parameters including cell seeding density, MTT incubation conditions, and appropriate controls that are essential for generating pharmacologically relevant data.
Researchers should interpret MTT results within the broader context of FGFR2 biology, recognizing that targeted inhibitors like this compound may produce subtler metabolic effects than conventional cytotoxic agents. Correlative assessments of downstream pathway modulation, cell cycle distribution, and apoptosis induction provide valuable mechanistic insights that complement MTT findings. As FGFR-targeted therapies continue to evolve, rigorously validated cell-based assays will remain indispensable tools for advancing our understanding of drug mechanism and resistance, ultimately supporting the development of more effective therapeutic strategies for FGFR2-driven malignancies.
This compound (also known as Debio 1347, CH5183284, or FF284) is an orally available, selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1]. Its primary mechanism of action is the competitive inhibition of ATP within the kinase domain of FGFR, which prevents the phosphorylation of downstream signaling proteins and halts the proliferation of cancer cells harboring FGFR alterations [2] [3].
The selectivity and potency of this compound against different FGFR isoforms have been characterized, and the data from multiple sources are summarized in the table below [1] [4].
Table 1: Inhibitory Activity (IC₅₀) of this compound against FGFR Kinases
| Kinase Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 9.2 - 9.3 nM |
| FGFR2 | 7.6 nM |
| FGFR3 | 22 - 290 nM |
| FGFR4 | 22 - 290 nM |
| PDGFRβ | 560 nM |
Note: The significant variation in reported IC₅₀ for FGFR3 and FGFR4 suggests that inhibitory activity may be highly dependent on experimental conditions, such as the specific assay format or enzyme construct used [1] [4].
The radiometric filter-binding assay is a gold-standard functional method for measuring kinase activity and inhibitor potency [5] [6]. It directly measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.
The following protocol is adapted from general radiometric kinase assay methods and can be optimized for profiling this compound against FGFR kinases [7] [5].
The diagram below outlines the key steps of the radiometric filter-binding assay workflow.
Kinase Reaction Setup:
Reaction Termination and Spotting:
Washing and Quantification:
% Inhibition = [1 - (Signal_inhibitor / Signal_DMSO_control)] × 100The diagram below illustrates the FGFR signaling pathway, highlighting the point of inhibition by this compound.
This compound is part of a growing class of FGFR inhibitors that have shown clinical success in cancers with specific FGFR alterations, such as cholangiocarcinoma and urothelial cancer [2]. Research continues to focus on overcoming challenges like drug resistance and improving specificity. In fact, a recent 2024 study used this compound as a control in a structure-based drug development project to identify a novel FGFR2 inhibitor with potentially higher potency [3].
I hope this detailed application note provides a solid foundation for your research. Should you require further details on a specific aspect of the assay, please feel free to ask.
Zoligratinib (also known as Debio-1347, CH5183284, FF284) is a selective, orally available small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its chemical structure is C₂₀H₁₆N₆O, with a molecular weight of 356.38 g/mol and CAS Number 1265229-25-1 [1] [2] [3].
The solubility profile of this compound is a critical consideration for experimental planning. The following table summarizes its solubility in standard laboratory solvents [3]:
| Solvent | Solubility | Concentration |
|---|---|---|
| DMSO | Freely soluble | 71 mg/mL (199.22 mM) |
| Ethanol | Slightly soluble | 1 mg/mL (2.81 mM) |
| Water | Insoluble | Insoluble |
Stable stock solutions are typically prepared in DMSO due to the high solubility of this compound.
For biological assays, DMSO stock solutions are diluted into aqueous buffers. The working dilution should be prepared fresh and used promptly.
A common issue is compound precipitation upon dilution of the DMSO stock into aqueous media [4].
For in vivo administration, this compound can be formulated for oral gavage (p.o.). The following table compares two validated formulations [3]:
| Formulation Type | Composition | Final Concentration | Preparation Example (for 1 mL) |
|---|---|---|---|
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 3.55 mg/mL (9.96 mM) | Add 50 µL of 71 mg/mL DMSO stock to 400 µL PEG300 → mix. Add 50 µL Tween 80 → mix. Add 500 µL ddH₂O → mix. |
| Clear Solution | 5% DMSO, 95% Corn Oil | 0.295 mg/mL (0.83 mM) | Add 50 µL of 5.9 mg/mL DMSO stock to 950 µL corn oil → mix thoroughly. |
| Homogeneous Suspension | 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water | ≥5 mg/mL | Add 5 mg of this compound powder to 1 mL of CMC-Na solution → mix evenly to suspend. |
> Critical Note: These formulations should be prepared fresh and used immediately for optimal results [3].
This compound functions as a potent ATP-competitive inhibitor of the FGFR tyrosine kinase domain. It binds to the intracellular kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1] [5].
The selectivity of this compound for different FGFR isoforms is summarized below [1] [2] [3]:
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 9.3 |
| FGFR2 | 7.6 |
| FGFR3 | 22 |
| FGFR4 | 290 |
This data confirms this compound is a highly selective FGFR1-3 inhibitor with significantly lower activity against FGFR4.
Diagram 1: Mechanism of Action. This compound inhibits the autophosphorylation and activation of FGFR dimers, thereby blocking downstream pro-tumorigenic signaling pathways.
This protocol is used to determine the compound's IC₅₀ in cancer cell lines with FGFR alterations [2] [3].
(1 - T/C) × 100 (%), where T and C are the absorbance of treated and untreated control cells, respectively. Calculate IC₅₀ values using appropriate software.This protocol assesses the inhibition of FGFR autophosphorylation and downstream signaling [2].
Zoligratinib (Debio 1347, CH5183284) is an orally available, selective FGFR inhibitor with potent antiproliferative effects against cancer cells harboring FGFR genetic alterations. This small molecule inhibitor belongs to the class of selective FGFR tyrosine kinase inhibitors that competitively target the ATP-binding pocket of FGFR receptors, demonstrating particular potency against FGFR1, FGFR2, and FGFR3 isoforms. The compound has shown promising activity in both in vitro cellular models and in vivo xenograft studies, making it a valuable investigational agent in precision oncology approaches for FGFR-driven malignancies. This application note provides comprehensive experimental protocols and reference data for researchers investigating the antiproliferative mechanisms and efficacy of this compound in preclinical models.
Table 1: this compound enzyme inhibition against FGFR isoforms
| FGFR Isoform | IC₅₀ Value (nM) | Experimental System |
|---|---|---|
| FGFR1 | 9.3 nM | Enzyme assay |
| FGFR2 | 7.6 nM | Enzyme assay |
| FGFR3 | 22 nM | Enzyme assay |
| FGFR4 | 290 nM | Enzyme assay |
This compound demonstrates strongest potency against FGFR2, with approximately 2-fold selectivity over FGFR1 and 3-fold selectivity over FGFR3. The compound shows significantly reduced activity against FGFR4 (approximately 38-fold lower potency compared to FGFR2), indicating its selectivity profile among FGFR family members [1].
Table 2: Cellular antiproliferative activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ Value | Assay Details |
|---|---|---|---|---|
| SNU-16 | Gastric | FGFR2 amplification | 17 nM | 4-day proliferation, CCK8 assay |
| BaF3 (TEL-FGFR3 V555M) | Engineered | FGFR3 mutation | 8.24 μM | 72-hour growth inhibition, Alamar Blue |
| HCT-116 | Colorectal | Not specified | 5.9 μM | 4-day proliferation, CCK8 assay |
The antiproliferative effects of this compound are most pronounced in FGFR-driven models, with the SNU-16 gastric cancer cell line (harboring FGFR2 amplification) showing exceptional sensitivity at 17 nM IC₅₀. In contrast, cell lines without known FGFR alterations, such as HCT-116, require significantly higher concentrations for growth inhibition, demonstrating the compound's dependent efficacy on FGFR pathway activation [1].
Protocol for SNU-16 Gastric Cancer Cell Maintenance:
This compound Stock Solution Preparation:
Four-Day Proliferation Assay Protocol:
This compound exerts its antiproliferative effects through competitive inhibition of the ATP-binding site in the tyrosine kinase domain of FGFR receptors. The compound demonstrates a unique selectivity profile attributed to its interaction with specific residues in the FGFR kinase domain, particularly showing differential binding compared to other kinase targets such as KDR, potentially due to interactions with M535 in FGFR1 versus L889 in KDR. This selective binding inhibits FGFR autophosphorylation and subsequent downstream signaling cascade activation, ultimately leading to cell cycle arrest and suppression of proliferation in FGFR-dependent cancer cells [2] [1].
Figure 1: this compound Inhibition of FGFR Signaling Pathway. This compound competitively binds to the ATP-binding pocket of FGFR receptors, preventing autophosphorylation and activation of downstream proliferative signaling cascades.
The FGFR signaling pathway plays crucial roles in regulating cell proliferation, differentiation, and survival. Under physiological conditions, FGF binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and initiating downstream signaling through MAPK, PI3K/AKT, and STAT pathways. In cancer cells with FGFR alterations (amplifications, mutations, or fusions), this pathway becomes constitutively active, driving uncontrolled proliferation. This compound specifically targets this dysregulated signaling by binding to the ATP-binding pocket of the kinase domain, thereby blocking kinase activity and downstream oncogenic signaling [3] [4].
This application note provides comprehensive methodologies for evaluating the antiproliferative activity of this compound through standardized cellular assays. The protocols outlined enable researchers to consistently assess the compound's potency across different experimental systems, with particular relevance to FGFR-driven cancer models. The quantitative reference data and experimental details support the implementation of these methods in investigative oncology studies aimed at understanding this compound's mechanism of action and potential therapeutic applications.
This compound (Debio 1347, CH5183284) is an orally available, selective small-molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases with significant activity against FGFR1-3 isoforms. As an ATP-competitive inhibitor, this compound binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades, particularly the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway). This pathway represents a critical signaling nexus that transmits extracellular signals from growth factors and mitogens to intracellular targets, ultimately regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. The aberrant activation of this pathway through FGFR alterations (fusions, mutations, or amplifications) occurs in multiple cancer types, making it a compelling therapeutic target.
The FGFR-MEK-ERK signaling cascade begins with ligand binding to FGFR receptors, leading to receptor dimerization and autophosphorylation. The activated receptor then recruits adaptor proteins (GRB2-SOS complex) that activate RAS by facilitating GTP exchange. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Once activated, phospho-ERK (pERK) translocates to the nucleus where it phosphorylates numerous transcription factors (e.g., ELK1, c-MYC) that drive expression of genes promoting cell cycle progression. This compound intervenes at the initiation of this pathway by inhibiting FGFR kinase activity, thereby suppressing the entire signaling cascade and inducing growth arrest in FGFR-dependent tumors. The specificity profile of this compound (IC₅₀ values: FGFR1: 9.3 nM, FGFR2: 7.6 nM, FGFR3: 22 nM, FGFR4: 290 nM) makes it particularly suited for targeting tumors with FGFR1-3 alterations while largely sparing FGFR4 and other kinase receptors.
Table 1: this compound Inhibitory Activity Against FGFR Isoforms and Cellular Models
| Target/Model | IC₅₀ Value | Experimental Context | Significance |
|---|---|---|---|
| FGFR1 | 9.3 nM | In vitro kinase assay | Primary target |
| FGFR2 | 7.6 nM | In vitro kinase assay | Primary target |
| FGFR3 | 22 nM | In vitro kinase assay | Primary target |
| FGFR4 | 290 nM | In vitro kinase assay | Limited activity |
| SNU-16 cells (gastric, FGFR2-amplified) | 17 nM | 4-day proliferation (CCK-8 assay) | FGFR2-dependent model |
| HCT-116 cells (colorectal, FGFR-wild type) | 5,900 nM | 4-day proliferation (CCK-8 assay) | Selectivity demonstration |
| FGF-dependent proliferation | 29 nM | BaF3 cellular assay | Pathway-specific inhibition |
| VEGF-dependent proliferation | 780 nM | BaF3 cellular assay | Off-target selectivity |
This compound demonstrates potent and selective inhibition against FGFR1-3 isoforms with IC₅₀ values in the low nanomolar range, while showing significantly reduced activity against FGFR4 (approximately 13-38 times less potent). This selectivity profile is particularly advantageous therapeutically as FGFR4 has important functions in bile acid metabolism. In cellular models, this compound exhibits strong antiproliferative effects in FGFR-dependent cancer cell lines such as SNU-16 (gastric carcinoma with FGFR2 amplification) with an IC₅₀ of 17 nM, while showing minimal activity in FGFR-independent models like HCT-116 (IC₅₀ of 5,900 nM), demonstrating its dependency on FGFR pathway activation for efficacy. The compound effectively distinguishes between FGF-dependent and VEGF-dependent proliferation in engineered BaF3 cell systems, confirming its favorable target specificity and minimal off-target effects on related angiogenic pathways.
Table 2: In Vivo Antitumor Efficacy of this compound in FGFR-Altered Xenograft Models
| Cancer Model | FGFR Alteration | Dosing Regimen | Treatment Outcome | Significance |
|---|---|---|---|---|
| KG1 (leukemia) | FGFR1OP-FGFR1 fusion | 30 mg/kg, 100 mg/kg | Tumor regression (TGI=106% at 30 mg/kg; 147% at 100 mg/kg) | Fusion-driven malignancy |
| MFE-280 (endometrial) | FGFR2 S252W mutation | Not specified | Significant efficacy | Activating mutation model |
| UM-UC-14 (bladder) | FGFR3 S249C mutation | Not specified | Significant efficacy | Mutation-driven model |
| RT112/84 (bladder) | FGFR3-TACC3 fusion | Not specified | Significant efficacy | Fusion-positive model |
In vivo studies across multiple FGFR-altered xenograft models demonstrate that this compound induces dose-dependent tumor regression without apparent body weight loss, indicating good tolerability. Notably, in the KG1 leukemia model harboring FGFR1OP-FGFR1 fusion, this compound treatment resulted in tumor growth inhibition (TGI) values exceeding 100% (106% at 30 mg/kg and 147% at 100 mg/kg), indicating substantial tumor regression rather than merely growth suppression. The consistent activity observed across different FGFR alteration types (fusions, point mutations) and tissue origins (leukemia, endometrial, bladder cancers) underscores the broad potential application of this compound in molecularly defined populations. The absence of significant body weight loss at effective doses suggests a favorable therapeutic window, a critical consideration for clinical translation.
Purpose: To quantitatively evaluate the antiproliferative effects of this compound on FGFR-dependent and independent cell lines.
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 3,000 cells per well in 100 μL complete medium. Include background control wells (media only, no cells). Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.
Compound Treatment: Prepare a 9-point serial dilution of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Replace the medium in test wells with 100 μL of compound-containing medium. Include vehicle control wells (DMSO at the highest concentration used in diluted compound). Incubate plates for 72 hours at 37°C, 5% CO₂.
MTT Assay: After 72-hour incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and dissolve the formazan crystals in 100 μL DMSO per well. Agitate plates gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Absorbance Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls. Generate dose-response curves and calculate IC₅₀ values using GraphPad Prism software with a 3-parameter dose-response model.
Technical Notes:
Purpose: To assess the effect of this compound on downstream FGFR signaling by measuring phosphorylated ERK (pERK) levels.
Materials and Reagents:
Procedure:
Cell Treatment and Lysis: Culture cells in appropriate medium until 70-80% confluent. Serum-starve cells for 12-24 hours to reduce basal signaling. Pre-treat with this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Stimulate with appropriate FGF ligand (e.g., 10-50 ng/mL FGF1) for 10-15 minutes. Place cells on ice, quickly rinse with cold PBS, and lyse in ice-cold lysis buffer. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
Protein Quantification and Separation: Determine protein concentration using BCA assay. Prepare equal amounts of protein (20-30 μg) in Laemmli buffer, denature at 95°C for 5 minutes, and separate by SDS-PAGE.
Membrane Transfer and Blocking: Transfer proteins to PVDF or nitrocellulose membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Antibody Incubation and Detection: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After thorough washing, develop blots using ECL reagents and image with a digital imaging system.
Technical Notes:
Purpose: To evaluate the antitumor activity of this compound in animal models of FGFR-driven cancers.
Materials and Reagents:
Procedure:
Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS mixed 1:1 with Matrigel. Subcutaneously inject 5×10⁶ cells (or appropriate number for the model) into the flank of 6-8 week old mice.
Randomization and Treatment Initiation: Monitor tumor growth until they reach a palpable size (approximately 100-200 mm³). Randomize mice into treatment groups (typically n=8-10 per group) with similar mean tumor volumes. Begin treatment with this compound via oral gavage at predetermined doses (e.g., 30 mg/kg and 100 mg/kg) once daily. Include a vehicle control group.
Tumor Monitoring and Endpoint Assessment: Measure tumor dimensions and body weight 2-3 times weekly. Calculate tumor volumes using the formula: Volume = (length × width²)/2. Continue treatment for 3-4 weeks or until tumors in control group reach endpoint size. For terminal studies, collect tumors for subsequent biomarker analysis (e.g., pERK staining).
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Tfinal_treated - Tinitial_treated)/(Tfinal_control - Tinitial_control)] × 100. Statistical significance can be determined using two-way ANOVA with appropriate post-hoc tests.
Technical Notes:
This diagram illustrates the complete FGFR signaling cascade from receptor activation to nuclear events and cellular outcomes, highlighting the specific inhibition point where this compound acts. The pathway begins with FGF ligand binding to FGFR receptors, leading to receptor dimerization and autophosphorylation. This compound competitively inhibits ATP binding in the FGFR kinase domain, preventing receptor autophosphorylation and activation. This inhibition blocks the subsequent multi-tiered kinase cascade involving RAS, RAF, MEK, and ERK. Without ERK phosphorylation and nuclear translocation, transcription factors remain inactive, preventing expression of genes driving proliferation, survival, and cell cycle progression. The visualization emphasizes how targeted inhibition at the receptor level can suppress the entire signaling network, resulting in antitumor effects in FGFR-dependent cancers.
This workflow diagram outlines the comprehensive evaluation strategy for characterizing this compound activity, progressing from in vitro assays to in vivo models and final data integration. The process begins with kinase inhibition profiling to determine potency and selectivity against FGFR isoforms, followed by cellular viability assessments in FGFR-dependent and independent models to establish functional activity and selectivity. Immunoblot analysis confirms target engagement and pathway modulation by measuring phospho-ERK levels. Promising in vitro results then trigger evaluation in xenograft models representing various FGFR alterations, where antitumor efficacy and pharmacodynamic effects are measured. Finally, all data are integrated to establish comprehensive activity profiles, determine appropriate dosing regimens, and inform clinical translation strategies.
The clinical application of FGFR inhibitors, including this compound, is often limited by the development of acquired resistance. Comprehensive analysis of resistance mechanisms in FGFR2-altered cholangiocarcinoma patients revealed that approximately 60% develop secondary FGFR2 kinase domain mutations upon disease progression following FGFR inhibitor therapy. The most common resistance mutations affect the N550 molecular brake (63% of mutation-positive cases) and V565 gatekeeper (47% of mutation-positive cases) residues. These mutations sterically hinder inhibitor binding while maintaining kinase activity, thereby reactivating the FGFR-MEK-ERK signaling cascade despite continued treatment.
Notably, the covalent FGFR inhibitor futibatinib targets the conserved cysteine residue (C492) in the FGFR2 kinase domain and demonstrates activity against some resistance mutations that develop under reversible inhibitor pressure. However, C492 mutations themselves are rare (occurring in only 1 of 42 futibatinib-treated patients), potentially because these mutations impair FGFR2 signaling capacity even while conferring drug resistance. These findings highlight the need for next-generation FGFR inhibitors that can target the full spectrum of resistance mutations and combination strategies that co-target parallel pathways or utilize vertical inhibition approaches (e.g., combining FGFR and MEK inhibitors) to prevent or overcome resistance.
Future research directions should focus on rational combination therapies that address both primary and acquired resistance mechanisms. Potential strategies include combining this compound with MEK inhibitors to provide more complete pathway suppression, with agents targeting parallel signaling pathways that may provide escape mechanisms, or with irreversible FGFR inhibitors in sequential or rotational regimens. Additionally, the development of biomarker-driven treatment selection and early detection of emerging resistance through circulating tumor DNA monitoring may optimize the clinical application of this compound and other FGFR-targeted agents.
This compound represents a potent and selective inhibitor of FGFR1-3 with demonstrated activity across preclinical models bearing various FGFR alterations. Its mechanism of action involves specific inhibition of FGFR kinase activity, thereby suppressing the downstream RAS-RAF-MEK-ERK signaling cascade and inducing growth arrest in FGFR-dependent tumors. The comprehensive experimental protocols outlined herein enable systematic evaluation of this compound's activity, from initial in vitro profiling to in vivo efficacy assessment. Despite the challenge of acquired resistance, particularly through secondary FGFR2 kinase domain mutations, this compound and other FGFR inhibitors continue to offer important therapeutic options for patients with FGFR-altered cancers. Future efforts should focus on optimizing their clinical utility through combination approaches, sequential targeting strategies, and biomarker-driven patient selection.
Oncogene addiction represents a fundamental concept in cancer biology where cancer cells become dependent on a single oncogenic pathway for survival and proliferation, despite accumulating multiple genetic alterations. This phenomenon creates a therapeutic "Achilles' heel" that can be exploited with targeted therapies [1]. The Fibroblast Growth Factor Receptor (FGFR) pathway has emerged as a critical therapeutic target in multiple cancer types, with FGFR alterations occurring in approximately 10-15% of intrahepatic cholangiocarcinoma (ICC) and 50% of bladder cancers [2] [3]. Zoligratinib (Debio1347) is a selective ATP-competitive inhibitor of FGFR1-3 that has demonstrated clinical activity in early-phase trials, particularly in tumors harboring FGFR alterations [2] [4].
The molecular basis of oncogene addiction involves a complex signaling imbalance. Research has revealed that upon inactivation of addicted oncogenes, pro-survival signals (ERK, Akt, STAT3/5) decay rapidly while pro-apoptotic signals (p38 MAPK) persist, creating a transient imbalance that promotes cancer cell death [5] [6]. This application note provides comprehensive experimental protocols and data for investigating this compound in the context of FGFR-driven oncogene addiction, with emphasis on practical implementation for researchers in drug development.
This compound demonstrates differential potency across FGFR family members, with highest affinity for FGFR2. This selective profile is important for therapeutic window and toxicity management.
Table 1: this compound Binding Affinity to FGFR Family Members
| FGFR Isoform | IC₅₀ (nM) | pIC₅₀ | Experimental System |
|---|---|---|---|
| FGFR1 | 9.2 | 8.04 | Human recombinant enzyme |
| FGFR2 | 7.6 | 8.12 | Human recombinant enzyme |
| FGFR3 | 22 | 7.66 | Human recombinant enzyme |
| FGFR4 | 290 | 6.54 | Human recombinant enzyme |
| PDGFRβ | 560 | 6.25 | Human recombinant enzyme |
In functional cellular assays, this compound demonstrates potent activity against FGFR-dependent models. The following table summarizes key efficacy data from preclinical and clinical studies:
Table 2: Cellular and Clinical Activity of this compound in FGFR-Altered Models
| Experimental System | FGFR Alteration | Response | IC₅₀/Dose | Reference |
|---|---|---|---|---|
| Phase I clinical trial | FGFR1/2/3 alterations | Partial Response: 10.5% (6/57) | Not specified | [4] |
| Phase I clinical trial | FGFR1/2/3 alterations | Stable Disease: 28.1% (16/57) | Not specified | [4] |
| Advanced solid tumors | FGFR2 amplifications | Predicted sensitive | Phase I doses | [4] |
| CUP#55 cell line | FGFR2 amplification (HSR) | Synergy with trametinib | Combination studies | [8] |
| CUP#96 cell line | FGFR2 amplification (double minutes) | Synergy with trametinib | Combination studies | [8] |
The molecular mechanism underlying oncogene addiction involves differential signal attenuation kinetics following oncogene inhibition. Studies across multiple oncogene-dependent systems (SRC, BCR-ABL, EGFR) have revealed a consistent pattern: rapid diminution of pro-survival signals (phospho-ERK, -Akt, and -STAT3/5) accompanied by delayed accumulation of the pro-apoptotic effector phospho-p38 MAPK [5] [6]. This creates a transient signaling imbalance that favors apoptosis. In FGFR2-addicted models, similar dynamics are observed, with rapid suppression of MEK/ERK signaling following FGFR inhibition leading to growth arrest and apoptosis [2] [8].
Figure 1: Signaling Dynamics in Oncogene Addiction. Following FGFR inhibition, survival signals rapidly decay while pro-apoptotic signals persist, creating a transient imbalance that promotes apoptosis.
Acquired resistance to FGFR inhibitors primarily occurs through secondary kinase domain mutations that interfere with drug binding. Analysis of 82 FGFR2-altered cholangiocarcinoma patients revealed that 60% developed one or more secondary FGFR2 mutations upon disease progression [2].
Table 3: FGFR2 Resistance Mutations in Clinical Specimens
| Mutation Type | Frequency | Prevalence in Kinase Domain Mutations | Drug Sensitivity Profile |
|---|---|---|---|
| N550 molecular brake | Most common | 63% | Sensitive to futibatinib, resistant to reversible inhibitors |
| V565 gatekeeper | Second most common | 47% | Varies by specific inhibitor |
| C492 cysteine | Rare | 1/42 futibatinib-treated patients | Insensitive to futibatinib, reduced signaling capacity |
| Polyclonal mutations | Multiple in same patient | Detected in ctDNA and multi-lesion analyses | Different mutations in different lesions |
The functional impact of resistance mutations varies significantly. N550 and V565 mutations typically confer resistance to reversible ATP-competitive inhibitors like this compound, pemigatinib, and infigratinib, but may remain sensitive to irreversible inhibitors like futibatinib that covalently bind the C492 residue [2]. Interestingly, C492 mutations that prevent covalent binding are relatively rare, potentially because they impair FGFR2 signaling capacity even while conferring drug resistance [2]. This suggests a fitness cost that limits their clinical emergence.
Protocol 1: Engineering FGFR2-Altered Cell Lines
Protocol 2: Cell Viability and Proliferation Assays
Protocol 3: Patient-Derived Xenograft (PDX) Models
Protocol 4: Combination Therapy with MEK Inhibition
Figure 2: Experimental Workflow for Evaluating this compound in FGFR2-Addicted Models. Comprehensive approach spanning in vitro screening to in vivo validation and translational analysis.
The development of sequential treatment approaches and next-generation FGFR inhibitors is critical for addressing the challenge of resistance. The differential activity profiles of reversible versus irreversible FGFR inhibitors against various resistance mutations support a strategic sequencing approach [2]. For instance, tumors developing N550 or V565 mutations on reversible inhibitors may retain sensitivity to futibatinib, while C492 mutations would necessitate alternative approaches [2].
Combination therapies represent another promising direction. The synergistic activity observed between FGFR2 inhibitors and MEK inhibitors in FGFR2-amplified cancer-of-unknown-primary models provides strong rationale for clinical evaluation of such combinations [8]. Single-cell transcriptomic analyses revealed that this combination is particularly effective against tumor cells with epithelial phenotypes, highlighting the importance of tumor cell plasticity in treatment response [8].
Future efforts should focus on developing comprehensive resistance mutation profiling in clinical specimens, ideally through circulating tumor DNA monitoring, to guide real-time treatment adaptation. Additionally, the exploration of pulsatile dosing schedules (successfully employed for other targeted therapies) may help overcome pharmacological limitations and suppress resistance emergence [1].
This compound represents a potent selective inhibitor of FGFR1-3 with demonstrated clinical activity in FGFR-altered solid tumors. The oncogene addiction phenotype in FGFR2-dependent cancers creates a vulnerable therapeutic target, though acquired resistance through secondary FGFR2 mutations remains a significant challenge. Comprehensive preclinical evaluation using the protocols outlined in this application note enables thorough characterization of this compound's efficacy, resistance mechanisms, and rational combination strategies. The continued development of next-generation FGFR inhibitors and intelligent combination approaches will be essential for improving outcomes in patients with FGFR-driven malignancies.
PDX models, which involve implanting patient tumor tissue into immunodeficient mice, are crucial preclinical tools that preserve the molecular heterogeneity of original tumors [1]. The table below summarizes key FGFR inhibitors and available PDX model data:
| Inhibitor Name | Other Names | Relevant Preclinical or Clinical Findings | Evidence Level |
|---|---|---|---|
| Zoligratinib | Debio-1347 | Phase I trial: 10.5% partial response rate in advanced solid tumors with FGFR1/2/3 alterations [2]. | Clinical Trial |
| PRN1371 | PDX study: 28.2% tumor growth inhibition in FGFR3-amplified NSCLC model [2]. | Preclinical (PDX) | |
| Erdafitinib | Approved for urothelial carcinoma; PDX models used to test combination therapies [3] [1]. | Approved Drug / Preclinical (PDX) |
Research indicates that PDX models are effectively used to study combination therapies. One study on urothelial carcinoma PDX models showed that combining an FGFR inhibitor with an EGFR inhibitor was more effective than FGFR inhibition alone [1].
While a specific protocol for this compound was not found, you can adapt established methodologies from similar studies. The diagram below outlines a potential workflow for evaluating this compound efficacy in a PDX program:
Based on standard practices in published PDX studies [1], here are detailed methodologies for key experiments:
1. PDX Model Generation and Expansion
2. In Vivo Efficacy Study Design
3. Endpoint Analysis Methods
The field is moving toward addressing resistance mechanisms to FGFR inhibitors. Promising research directions based on current findings include:
Zoligratinib functions by competitively binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of FGFR, effectively blocking receptor activation and downstream signaling pathways [1]. This inhibition is crucial as aberrant FGFR signaling drives tumorigenesis in various cancers.
The table below summarizes its inhibitory activity (IC50 values) against different FGFR isoforms:
| FGFR Isoform | IC50 (nM) |
|---|---|
| FGFR1 | 9.3 nM [2] |
| FGFR2 | 7.6 nM [2] |
| FGFR3 | 22 nM [2] |
| FGFR4 | 290 nM [2] |
This data shows this compound has highest potency for FGFR2, with significantly less activity against FGFR4, indicating its selective profile.
Research provides insights from in vitro and in vivo models that demonstrate the application and efficacy of this compound.
The following diagram outlines a generalized workflow for a structure-based study to identify and validate FGFR inhibitors, which encapsulates methodologies relevant to characterizing compounds like this compound [3].
Here are detailed methodologies for critical experiments based on the search results [3]:
1. Target and Library Preparation
2. Virtual Screening and Molecular Docking
3. Molecular Dynamics (MD) Simulations and Analysis
The diagram below illustrates the core FGFR signaling pathway and the precise point of inhibition by ATP-competitive inhibitors like this compound [1] [4].
I hope these application notes provide a solid foundation for your research. Should you require further clarification on any of the experimental details, feel free to ask.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target / Model | IC50 / Activity | Context / Notes |
|---|---|---|---|
| Biochemical Assay (Enzyme Inhibition) | FGFR1 [1] | 9.3 nM | Selective, ATP-competitive inhibitor [2] |
| FGFR2 [1] | 7.6 nM | ||
| FGFR3 [1] | 290 nM | ||
| FGFR4 [1] | 22 nM | ||
| Cellular Assay (Anti-proliferation) | DMS114 cell line (FGFR1 amplification) [1] | Prevents FGFR1 autophosphorylation at 100-300 nM | Cell Counting Kit-8 (CCK-8) assay after 4 days of incubation [1] |
| SNU-16 cell line (FGFR2 amplification) [1] | Prevents FGFR2 autophosphorylation at 100-300 nM | ||
| KMS11 cell line [1] | Prevents FGFR3 autophosphorylation at 100-300 nM |
Proposed In Vivo Formulation [1]
While specific in vivo study protocols for this compound are not detailed in the searched literature, its performance is contextualized by broader research on FGFR inhibitors.
Clinical and Preclinical Context
Protocol 1: Cell Viability Assay (MTT) for Assessing Inhibitor Efficacy [3] This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Protocol 2: Cell-Based Inhibition of FGFR Autophosphorylation [1] This protocol assesses the functional inhibition of FGFR signaling by this compound.
The following diagram illustrates the FGFR signaling pathway and the mechanism of this compound, which competes with ATP for binding in the kinase domain of FGFR1-3.
1. Core Drug Information & Suggested Viability Assay Range
This compound (Debio-1347) is a selective, orally available ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [1] [2]. Its potency varies across FGFR family members, which should inform your choice of concentration range.
| Parameter | Detail | Source |
|---|---|---|
| Molecular Weight | 356.38 g/mol | [2] |
| Targets (IC₅₀) | FGFR1 (9.3 nM), FGFR2 (7.6 nM), FGFR3 (22 nM), FGFR4 (290 nM) | [2] |
| Suggested Viability Assay Range | 0.076 nM to 10,000 nM (or 0.000076 - 10 µM) | [2] |
Rationale for the Range: This range is recommended because it effectively brackets the established IC₅₀ values for all four FGFRs, allowing you to generate a full dose-response curve and accurately calculate the half-maximal inhibitory concentration (IC₅₀ or GR₅₀) for your specific cell model [2].
2. Detailed Experimental Protocol for Cell Viability Assay
The following protocol synthesizes methods from published studies using this compound and other FGFR inhibitors in cell-based assays [1] [2].
| Step | Parameter | Specification |
|---|---|---|
| 1. Cell Seeding | Cell Lines | Models with FGFR alterations (e.g., SNU-16 for FGFR2 amp) are most relevant [2]. |
| Seeding Density | 3,000 - 5,000 cells per well in a 96-well plate [1]. | |
| Plate Type | Use flat-bottom tissue culture-treated plates. Avoid perimeter wells to minimize "edge effects" from evaporation; fill these with PBS [3]. | |
| 2. Compound Preparation | Stock Solution | Prepare a high-concentration stock (e.g., 10 mM) in DMSO. |
| Working Dilutions | Serially dilute the stock in the cell culture medium to create a 9-point concentration series. Final DMSO concentration should be <1% (v/v) and consistent across all wells, including controls [3] [2]. | |
| Storage | For short-term storage (<48 hours), diluted drugs can be kept at 4°C or -20°C. Use sealed PCR plates with aluminum tape instead of culture plates to prevent evaporation [3]. | |
| 3. Drug Treatment & Incubation | Treatment Time | Add compounds 24 hours after cell seeding [1]. |
| Incubation Duration | 72 hours (3 days) in a humidified incubator at 37°C with 5% CO₂ [1]. | |
| 4. Viability Measurement | Assay Type | MTT assay [1]. |
| Measurement | Follow standard MTT protocol: add reagent, incubate for several hours, dissolve formazan crystals, and measure absorbance at 570 nm. | |
| 5. Data Analysis | Viability Calculation | Normalize absorbance of treated wells to DMSO-only control wells (0% inhibition) and blank wells (100% inhibition). |
| Dose-Response Curves | Use software (e.g., GraphPad Prism) to fit normalized data and calculate IC₅₀/GR₅₀ values [1]. |
To ensure robust and reproducible results, pay close attention to these key parameters identified in viability assay optimization studies [3]:
The following diagram outlines the key stages of the viability assay protocol.
The primary mechanism of acquired resistance to Zoligratinib, as with other ATP-competitive FGFR inhibitors, is the emergence of secondary mutations in the kinase domain of the FGFR2 gene [1] [2]. The table below summarizes the key resistance mutations identified.
| Mutation | Domain/Location | Functional Role & Mechanism of Resistance |
|---|---|---|
| V564F | Kinase Domain | Gatekeeper mutation; sterically hinders inhibitor binding [2]. |
| N550K/H | Kinase Domain | Disrupts the "molecular brake" that auto-inhibits kinase activity, leading to constitutive activation [1] [2]. |
| E565A | Kinase Domain | Upregulates the PI3K/AKT/mTOR signaling pathway, a key survival bypass mechanism [2]. |
| L617V | Kinase Domain | Reported in clinical cases of resistance to this compound [1]. |
| K659E | Kinase Domain | Activating mutation (hotspot) that can drive resistance [3]. |
Secondary FGFR2 kinase domain mutations were detected in 60% (49 out of 82) of FGFR2-altered cholangiocarcinoma patients who progressed on FGFR inhibitor therapy, with N550 and V565 (also known as V564) being the most common [1] [4].
To model and study these resistance mechanisms in the lab, you can use the following established experimental workflows.
Diagram: Experimental Workflow for Investigating this compound Resistance
1. Generating this compound-Resistant Models
2. Cell Viability and Proliferation Assays
3. Immunoblot Analysis for Signaling Pathways
Research suggests several strategies to combat resistance driven by secondary FGFR2 mutations:
Q: What are the most common FGFR2 kinase domain mutations conferring resistance to zoligratinib and other FGFR inhibitors?
Acquired resistance in patients with FGFR2-altered cancers, particularly cholangiocarcinoma, frequently occurs through secondary mutations in the FGFR2 kinase domain. The following table summarizes the most prevalent resistance mutations identified in clinical studies.
| Mutation | Functional Role | Prevalence in Resistant Cases | Notes on Inhibitor Susceptibility |
|---|---|---|---|
| N550 | Molecular brake | 63% of all FGFR2 kinase domain mutations | Common with reversible ATP-competitive inhibitors like this compound, pemigatinib, and infigratinib [1]. |
| V565 | Gatekeeper | 47% of all FGFR2 kinase domain mutations | Common with reversible ATP-competitive inhibitors; often impacts drug binding [1]. |
| C492 | P-loop cysteine | Rare (1 in 42 patients on futibatinib) | Covalently bound by the irreversible inhibitor futibatinib; mutations here confer resistance to futibatinib but are often less fit, explaining their low frequency [1]. |
Key Insight: A comprehensive analysis of 82 patients revealed that 60% (49/82) had one or more detectable secondary FGFR2 kinase domain mutations upon disease progression following FGFR inhibitor therapy. This establishes them as the primary mode of acquired resistance [1].
Q: How do different FGFR inhibitors compare in their activity against these resistance mutations?
Functional studies show that different FGFR inhibitors have unique activity profiles against various FGFR2 mutations. The irreversible inhibitor futibatinib (TAS-120) has demonstrated the ability to overcome resistance to reversible inhibitors like this compound in some clinical cases, although resistance to futibatinib can also eventually develop [1].
To investigate resistance mechanisms in your models, the following methodologies are recommended.
This protocol is essential for functionally validating candidate resistance mutations [1].
Use this assay to determine the half-maximal inhibitory concentration (IC₅₀) of inhibitors against your engineered cell lines [1].
This protocol confirms that the mutations and inhibitors are affecting the intended signaling pathways [1].
The diagram below illustrates the core FGFR2 signaling pathway and the points where kinase domain mutations can lead to resistance.
Diagram 1: FGFR2 Oncogenic Signaling and Resistance Mutation Sites. Mutations at N550, V565, and C492 in the kinase domain can block inhibitor binding, leading to constitutive pathway activation and treatment resistance [1] [2] [3].
The following workflow outlines a systematic approach to diagnose and investigate FGFR2 inhibitor resistance in a research setting.
Diagram 2: Workflow for Investigating FGFR2 Inhibitor Resistance. This systematic approach from genomic detection to functional validation is key to understanding and overcoming resistance [1].
Q: What are the promising strategies to overcome these resistance mutations?
The field is moving towards two key approaches:
FGFR2 kinase domain mutations are the primary mechanism of acquired resistance to FGFR inhibitors like zoligratinib [1]. The N550 (a molecular brake mutation) and V565 (the gatekeeper mutation) are the most frequently encountered among these resistance mutations [1] [2].
The table below summarizes the key characteristics of these mutations:
| Mutation | Location & Type | Functional Consequence | Prevalence in Resistance |
|---|---|---|---|
| N550 | Molecular brake | Alters kinase regulation, reducing drug binding [1]. | 63% of all detected FGFR2 kinase domain mutations [1]. |
| V565 | Gatekeeper | Sterically hinders inhibitor access to the ATP-binding pocket [1]. | 47% of all detected FGFR2 kinase domain mutations [1]. Polyclonal with other mutations, especially post-reversible inhibitors [2]. |
Research indicates that resistance is often polyclonal, meaning a single patient can harbor multiple different FGFR2 resistance mutations simultaneously. This is particularly common in cholangiocarcinoma and must be considered in experimental models [1] [2].
To study these resistance mechanisms and test solutions, robust experimental models are essential.
A common method is to introduce the FGFR2 resistance mutations into cell lines using site-directed mutagenesis.
Once models are established, you can quantitatively assess resistance and the efficacy of next-generation inhibitors.
To confirm that the mutations directly affect kinase function and signaling, downstream pathways must be analyzed.
The gathered data points to several promising strategies to combat resistance mediated by N550 and V565 mutations.
To help visualize the experimental process and the underlying biological problem, the following diagrams were created using Graphviz.
Q1: Why is the V565 gatekeeper mutation so common and challenging? The V565 residue is located deep in the ATP-binding pocket. Mutations to a bulkier side chain (like Leucine, Phenylalanine, or Tyrosine) create a steric hindrance that physically blocks reversible inhibitors like this compound from binding effectively, while still allowing ATP to enter [1].
Q2: Are there any other common resistance mutations I should test alongside N550 and V565? Yes, the resistance landscape is diverse. While N550 and V565 are the most prevalent, you should also consider testing for mutations at other residues identified in patients, such as E565, K659, L617, and G703 [2]. Functional screening with a method like PhosphoFlowSeq can help identify the full spectrum of potential resistance mutations for your specific inhibitor [3].
Q3: What is the main advantage of irreversible FGFR inhibitors in overcoming resistance? Irversible inhibitors, such as futibatinib and lirafugratinib, form a permanent covalent bond with a conserved cysteine residue (C492) in the FGFR2 kinase domain. This mechanism of action allows them to maintain effective inhibition even in the presence of kinase domain mutations that displace reversible ATP-competitive drugs [1] [2].
The following table summarizes the key stability data for this compound stock solutions as reported by commercial suppliers for research use.
| Solvent | Concentration | Storage Temperature | Stability Duration | Notes |
|---|---|---|---|---|
| DMSO | 71 mg/mL (199.22 mM) [1] | -20°C [1] | 3 years (powder) [2] | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [1] |
| DMSO | 66 mg/mL (185.2 mM) [3] | -20°C [3] | 3 years (powder) [3] | Sonication is recommended for dissolution [3]. |
| DMSO | 25 mg/mL (70.15 mM) [2] | -20°C [2] | 3 years (powder) [2] | Hygroscopic DMSO impacts solubility; use newly opened DMSO, ultrasonic and warming to 50°C [2]. |
| DMSO (Working Solution) | 10 mM [2] [3] | -80°C [2] | 2 years [2] | Aliquot and store to prevent inactivation from repeated freeze-thaw cycles [2]. |
| -20°C [2] | 1 year [2] |
This protocol is adapted from supplier-recommended methods [1] [2] [3].
Q: Why is it crucial to use fresh, anhydrous DMSO?
Q: What should I do if my stock solution precipitates after storage?
Q: How should I handle the stock solution for in vivo studies?
The following diagram illustrates the core workflow and critical control points for preparing a stable this compound stock solution:
| Question | Answer & Key Considerations |
|---|---|
| What is the typical IC50 range of Zoligratinib in cell viability assays? | This compound is a selective FGFR inhibitor with IC50 values of 9.3 nM (FGFR1), 7.6 nM (FGFR2), and 22 nM (FGFR3) in enzymatic assays [1]. In cellular proliferation assays, its potency depends on the cell line and FGFR alteration status [1]. |
| Which cell lines are appropriate for testing this compound? | Use cell lines with known dependencies on FGFR signaling. For example, SNU-16 cells (a gastric carcinoma line with FGFR2 amplification) show high sensitivity (IC50 = 17 nM), while HCT-116 cells (colon carcinoma) are less sensitive (IC50 = 5.9 µM) [1]. |
| What is the recommended drug treatment duration? | A standard duration is 72 hours [1]. However, the optimal time should be determined empirically for your specific model, as it can vary. |
| Which viability assay is most recommended? | No single assay is perfect. The table below compares common assays. The ATP-based luminescent assay is often preferred for high-throughput screens due to its high sensitivity, simplicity, and low susceptibility to chemical interference [2] [3]. |
Many issues in cell viability assays stem from suboptimal experimental design. The following table outlines common problems and their solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High background signal or low signal-to-noise ratio | Spontaneous reduction of assay reagent; chemical interference from compounds. | Include a medium-only control (no cells) to measure background. Test this compound and solvents (e.g., DMSO) in a cell-free system to check for direct assay interference [2]. |
| High intra-assay variability (inconsistent replicates) | Inconsistent cell seeding is a primary cause. Evaporation from edge wells of the microplate ("edge effect"). | Ensure a homogeneous cell suspension and use automated, calibrated equipment for seeding. Use microplates designed to minimize evaporation and pre-incubate plates in the humidified incubator to stabilize conditions [4]. |
| Irreproducible dose-response curves between experiments | Uncontrolled DMSO concentration. Evaporation of drug stocks or pre-diluted working solutions leading to inaccurate concentrations. | Use matched DMSO vehicle controls for each drug concentration. Avoid storing diluted drug solutions for long periods. For long-term storage, use tightly sealed vials (e.g., PCR tubes with aluminum tape) at -20°C instead of 96-well plates [4]. |
| Abnormal cell viability (>100% at low doses) | Cytotoxic effect of the DMSO vehicle control at high concentrations, which sets an artificially low baseline. | Ensure the final DMSO concentration is consistent across all wells and is kept at a non-cytotoxic level (typically ≤0.1-1%). Test your cell line's DMSO tolerance in advance [4]. |
This protocol provides a general framework for a 72-hour endpoint assay using an ATP-based method, which can be adapted based on your specific needs [1] [3].
The following diagram illustrates the logical workflow for conducting and analyzing a this compound dose-response experiment.
To improve the reproducibility and biological relevance of your data, consider these advanced analysis concepts:
The table below summarizes the primary known mechanisms by which cancer cells develop resistance to FGFR inhibitors like this compound.
| Mechanism of Resistance | Description | Supporting Evidence |
|---|---|---|
| Secondary Gatekeeper Mutations [1] | Amino acid change in the kinase domain (e.g., FGFR2 V565F/L) blocks drug binding. Common with reversible ATP-competitive inhibitors. | Identified in 60% (49/82) of cholangiocarcinoma patients post-FGFR inhibitor treatment [1]. |
| Molecular Brake Mutations [1] | Mutations (e.g., FGFR2 N550K/H) disrupt auto-inhibitory regions, leading to constitutive kinase activation. | Most common resistance mechanism, found in 63% of FGFR2 kinase domain mutations [1]. |
| Mutations at the Irreversible Binding Site [1] | Rare mutations (e.g., FGFR2 C492F) prevent covalent binding of irreversible inhibitors (e.g., futibatinib). | Observed in 1 of 42 patients treated with futibatinib; confers cross-resistance [1]. |
| Activation of Bypass Signaling Pathways [2] | Tumor activates alternative pathways (e.g., MET, HER2 amplification) to maintain survival signals independently of FGFR. | A common EGFR-independent resistance mechanism; relevant for bypass signaling in FGFR-driven cancers [2]. |
Here are the most promising strategies, moving from best-supported to more exploratory approaches.
Using FGFR inhibitors with different binding modes can overcome specific resistance mutations [1].
Combining FGFR inhibition with drugs targeting parallel or downstream pathways can preempt or treat bypass resistance.
Implementing robust diagnostic workflows is crucial for identifying resistance early and guiding subsequent therapy.
The diagrams below summarize the key signaling pathways and experimental strategies discussed.
FGFR Signaling and Resistance Pathways
Resistance Management Strategy
Q1: Are there any known clinical trials investigating this compound combinations to prevent resistance? A: The search results indicate that clinical trials for this compound (NCT03834220, NCT01948297) have been terminated. Therefore, the most relevant strategies are currently derived from the broader field of FGFR inhibitor resistance and preclinical models [1] [3].
Q2: What is the most critical experiment to run first when investigating resistance in a model system? A: The highest priority is ctDNA analysis or sequencing of the tumor to identify secondary FGFR2 kinase domain mutations, as this is the dominant clinical mechanism. This should be followed by functional validation in cell-based models [1].
Q3: How do I determine if a newly identified FGFR variant is causing resistance? A: Use the Low-Serum Proliferation Assay and TKI Sensitivity Profiling protocols outlined above. Compare the oncogenic potential and drug sensitivity of the mutant versus wild-type FGFR. Do not rely solely on AI prediction tools, as their usefulness is currently limited [4].
Polyclonal resistance occurs when multiple different resistance mutations emerge simultaneously within a tumor. The table below summarizes the key on-target FGFR2 kinase domain mutations identified as drivers of resistance to this compound and other FGFR inhibitors [1] [2].
| Mutation Site | Type of Mutation | Frequency in Resistant Cholangiocarcinoma | Impact on this compound |
|---|---|---|---|
| N550 | Molecular brake | High (63% of kinase domain mutations) [1] | Confers resistance [1] [2] |
| V565 | Gatekeeper | High (47% of kinase domain mutations) [1] | Confers resistance [1] [2] |
| L618 | - | Detected [2] | Confers resistance [2] |
| E565 | - | Detected [2] | Confers resistance [2] |
| K641 | - | Detected [2] | Confers resistance [2] |
| C492 | Covalent binding site | Rare [1] | Not typically a resistance mechanism for this compound |
This polyclonality is a particular hallmark of resistance in FGFR2-driven cholangiocarcinoma, where it is frequently observed [2]. Off-target alterations in parallel signaling pathways, such as PI3K/mTOR and MAPK, have also been identified and can co-occur with on-target FGFR2 mutations [2] [3].
Accurate identification of the resistance landscape is critical for determining the subsequent therapeutic strategy. The recommended experimental approach involves:
Primary Method: Circulating Tumor DNA (ctDNA) Analysis
Supplementary Method: Tumor Tissue Biopsy with NGS
The following diagram illustrates the recommended workflow for analyzing and overcoming polyclonal resistance:
Once the resistance profile is characterized, the following strategies are supported by clinical and preclinical evidence:
Switch to an Irreversible FGFR Inhibitor
Employ Combination Therapies
TSC1/2 loss, PIK3CA mutations), combine an FGFR inhibitor with an mTOR inhibitor like everolimus. This combination has led to clinical benefit in patients [2] [3].Utilize FGFR Degraders (Preclinical Strategy)
| Resistance Mechanism | Description | Frequency / Key Mutations | Susceptibility to Irreversible Inhibitors |
|---|---|---|---|
| On-target: Secondary FGFR2 Mutations | Mutations in the kinase domain that impair drug binding. [1] | Found in ~60% of progressed cholangiocarcinoma patients. [1] | Varies by mutation; often retained, especially against N550 mutations. [2] |
| N550 Molecular Brake | Disrupts a regulatory region, leading to constitutive activation. [1] | Most common (63% of kinase domain mutations). [1] | Often retained. [2] |
| V565 Gatekeeper | A steric mutation in the ATP-binding pocket that blocks drug access. [1] | Very common (47% of kinase domain mutations). [1] | Often lost; the V565L/F/Y mutations are particularly recalcitrant. [2] |
| C492 Mutations | Prevents covalent binding of irreversible inhibitors (e.g., Futibatinib). [1] | Rare (only 1 in 42 Futibatinib-treated patients). [1] | Lost. |
| Off-target Alterations | Bypass FGFR signaling via other pathways (e.g., MAPK, PI3K/mTOR). [2] | Found in a subset of cases, often co-occurring with FGFR2 mutations. [2] | Not applicable. |
To investigate cross-resistance in your models, you can employ the following methodology, adapted from recent studies. [1]
1. Generate Resistant Models
2. Profiling Drug Sensitivity
3. Analyze Signaling and Mechanisms
The diagram below summarizes the key steps for profiling and understanding FGFR inhibitor cross-resistance.
Q1: What is the impact of FGFR2 C492 mutations on Zoligratinib efficacy? FGFR2 C492 mutations confer high-level resistance to this compound. The cysteine residue at position 492 (C492) is the covalent binding site for irreversible FGFR inhibitors like futibatinib [1]. Mutations at this residue disrupt this binding, making the receptor insensitive to such inhibitors.
While this is a potent resistance mechanism, it is crucial to note that its clinical occurrence is very low. In a large study of 82 FGFR2-altered cholangiocarcinoma patients who developed resistance to FGFR inhibitor therapy, C492 mutations were detected in only 1 out of 42 patients treated with the covalent inhibitor futibatinib [1] [2]. This suggests that while C492 mutations can cause resistance, they are not a common clinical adaptation.
Q2: How does this compound's mechanism differ from covalent FGFR inhibitors? this compound is a reversible, ATP-competitive inhibitor, which means it does not form a permanent bond with the FGFR2 kinase domain [3] [4]. Its activity is not directly affected by mutations at the C492 residue. Resistance to this compound and other reversible inhibitors (like pemigatinib and infigratinib) is predominantly driven by other secondary mutations, most commonly at the N550 (molecular brake) and V565 (gatekeeper) positions [1].
The table below compares key features of these inhibitors.
| Inhibitor | Binding Mode | Primary Resistance Mutations | Impact of C492 Mutation |
|---|---|---|---|
| This compound (Debio 1347) | Reversible, ATP-competitive [3] | N550, V565 [1] | No direct impact [1] |
| Futibatinib (TAS-120) | Irreversible, covalent (binds C492) [1] | V565 (Gatekeeper) [5] | High-level resistance [1] |
Q3: What are the recommended experiments to profile resistance? To systematically investigate FGFR inhibitor resistance, including to this compound, the following experimental workflow is recommended. This integrates methodologies from recent studies [1] [5].
Detailed Protocols:
Cell Viability Assay (MTT) [1] [5]
The table below summarizes key quantitative data for this compound, which is essential for planning and troubleshooting your experiments.
| Parameter | Value / Description | Citation |
|---|---|---|
| IC50 (FGFR1) | 9.2 - 9.3 nM | [1] [2] |
| IC50 (FGFR2) | 7.6 nM | [1] [2] |
| IC50 (FGFR3) | 22 nM | [1] [2] |
| IC50 (FGFR4) | 290 nM | [1] [2] |
| Molecular Weight | 356.38 g/mol | [2] |
| CAS Number | 1265229-25-1 | [2] |
| In Vivo Solubility | ≥ 2.08 mg/mL (5.84 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (clear solution) | [2] |
A major challenge in achieving a sustained concentration response is the development of acquired resistance. Below is a workflow to diagnose and investigate this issue.
The most common mechanism of acquired resistance to this compound and similar FGFR inhibitors is the emergence of secondary mutations in the FGFR2 kinase domain [3]. In a study of 82 patients, 60% had one or more such mutations upon disease progression [3].
The activity profile of an FGFR inhibitor depends heavily on the specific resistance mutation present. The table below lists common mutations and their response to different inhibitors, which is critical for designing follow-up experiments.
| FGFR2 Mutation | Functional Role | Reported Response to FGFR Inhibitors | Citation |
|---|---|---|---|
| N550 | Molecular brake | Common; reduces sensitivity to multiple reversible inhibitors. | [3] |
| V565 | Gatekeeper | Common; reduces sensitivity to multiple reversible inhibitors. | [3] |
| C492 | P-loop cysteine (binds futibatinib) | Rare; confers resistance to covalent inhibitor futibatinib, but may be less fit. | [3] |
Functional studies confirm that different FGFR inhibitors have unique activity profiles against various FGFR2 resistance mutations [3]. The irreversible inhibitor futibatinib has shown clinical activity in some patients who progressed on reversible FGFR inhibitors like this compound [3].
For a deeper investigation into resistance or drug response, you can employ the following advanced methodologies.
A: You can use a structure-based virtual screening approach. The protocol below, adapted from a recent bioinformatics study, can help model interactions and screen for novel inhibitors, which is also useful for understanding resistance [4].
Detailed Experimental Protocol:
A: You can use a signaling pathway-constrained deep learning model. This approach is powerful for integrating complex data and making interpretable predictions about drug response [5].
Detailed Experimental Protocol:
| Feature | Zoligratinib (Debio 1347) | Futibatinib (TAS-120) |
|---|---|---|
| Inhibition Type | Reversible, ATP-competitive inhibitor [1] [2] | Irreversible, covalent binder [3] [1] |
| Molecular Target | FGFR1, FGFR2, FGFR3 [2] | FGFR1, FGFR2, FGFR3, FGFR4 [3] |
| Key Mechanism | Binds competitively in the ATP-binding pocket [1] | Forms covalent bond with conserved P-loop cysteine (C492 in FGFR2) [1] |
| Primary Clinical Development | Phase II trials in various solid tumors with FGFR fusions [2] | Phase I/II/III trials; FDA-approved for FGFR2-fusion/rearrangement-positive cholangiocarcinoma [3] [4] |
| Reported Efficacy | Limited activity in recent Phase II basket trial; development in this setting not prioritized [2] | Objective Response Rate (ORR) of 25.4% in advanced FGFR2-altered intrahepatic cholangiocarcinoma [3] |
| Resistance Profile | Susceptible to common gatekeeper and molecular brake mutations (e.g., V565, N550) [1] | Retains activity against common gatekeeper mutations; resistance via C492 mutations is rare [1] |
The core difference between these inhibitors lies in their mechanism of action, which significantly impacts their efficacy and resistance profiles.
The diagram below illustrates the key mechanistic difference between these two drug classes.
Understanding resistance is critical in drug development. The following table summarizes findings from a key study that characterized resistance mutations [1].
| FGFR Inhibitor | Common Resistance Mutations | Experimental Findings on Susceptibility |
|---|
| This compound (and other reversible inhibitors) | - V565 (Gatekeeper)
Supporting Experimental Protocol: The data in the table above was often generated through cell viability assays (e.g., MTT assays). The general protocol involves [1]:
For researchers and drug development professionals, the comparison between these agents highlights several key strategic considerations:
The table below summarizes key efficacy and safety data for pemigatinib from a systematic review of studies involving cholangiocarcinoma patients [1].
| Parameter | Summary Data for Pemigatinib |
|---|---|
| Approved Indication | Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [2]. |
| Recommended Dosage | 13.5 mg orally once daily for 14 consecutive days followed by 7 days off, in 21-day cycles [2]. |
| Overall Response Rate (ORR) | 43.2% (in patients with FGFR2 fusions/rearrangements) [1]. |
| Complete Response (CR) Rate | 3% [1]. |
| Stable Disease (SD) Rate | 36.9% [1]. |
| Disease Control | 80.1% (combined ORR + SD) [1]. |
| Median Progression-Free Survival (PFS) | Ranged from 6.3 to 8.7 months across studies [1]. |
| Common Adverse Events | Hyperphosphatemia (48%), diarrhea (28.6%), fatigue (33%), dry eyes (20.1%), alopecia, nail toxicity, dysgeusia, nausea, stomatitis [1] [2]. |
For your guide, you can include details on the key clinical trials and preclinical studies that form the evidence base for pemigatinib.
Clinical Trial Design (FIGHT-202): The primary efficacy data for pemigatinib's approval in cholangiocarcinoma comes from the FIGHT-202 study [3]. This was a multicenter, open-label, single-arm trial. Patients with previously treated, advanced/metastatic cholangiocarcinoma were selected based on the presence of an FGFR2 fusion or rearrangement, as detected by an FDA-approved test. The primary efficacy outcome measures were Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by an Independent Review Committee using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [3] [2].
Preclinical Study Insights: Laboratory studies on pemigatinib's mechanism of action have been conducted in various cancer cell lines (e.g., lung, bladder, gastric). Key experimental protocols include [4]:
The following diagram illustrates the mechanism of FGFR inhibition shared by tyrosine kinase inhibitors like pemigatinib and zoligratinib.
The following table summarizes key information about Erdafitinib based on the search results [1] [2] [3]:
| Feature | Description |
|---|---|
| Drug Name | Erdafitinib (also known as JNJ-42756493, marketed as Balversa) |
| Primary Target | Pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor |
| Targeted FGFRs | FGFR1, FGFR2, FGFR3, FGFR4 [2] [3] [4] |
| Key Approved Indication | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations or FGFR2/3 fusions [3]. |
| Common Adverse Events | Hyperphosphatemia, stomatitis, diarrhea, dry mouth [1] [2] [4]. |
| Off-Target Activity | Demonstrated off-target inhibition of VEGFR2 in retinal angiogenesis models [5]. |
Clinical trials provide concrete data on Erdafitinib's performance. The table below summarizes key efficacy endpoints from selected studies [1] [2] [4]:
| Study / Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|
| Urothelial Carcinoma (Phase II, n=99) | 40% [2] | 5.5 months [2] | 13.8 months [2] |
| Urothelial Carcinoma (Meta-Analysis) | Higher than other solid tumors [1] [4] | Higher than other solid tumors [1] [4] | Information missing |
| Various Solid Tumors (RAGNAR Trial, n=217) | Information missing | Information missing | Information missing |
| FGFR-Amplified Tumors (NCI-MATCH, n=18) | 0% (No confirmed response) [3] | 1.7 months [3] | 4.2 months [3] |
The following diagram outlines a suggested workflow to continue your research based on the information gap identified.
The table below summarizes key characteristics of Zoligratinib and other FGFR inhibitors based on the search results.
| Inhibitor Name | Primary FGFR Targets | Type of Inhibitor | Key Clinical Context & Evidence |
|---|---|---|---|
| This compound (Debio 1347) | FGFR1-3 [1] | Selective, ATP-competitive TKI [1] | Phase II "FUZE" basket trial for solid tumors with FGFR fusions [1]. |
| Infigratinib (BGJ398) | FGFR1-3 [2] | ATP-competitive TKI [3] | Approved for cholangiocarcinoma; Phase III PROOF 302 trial in urothelial carcinoma (NCT04197986) [2]. |
| Pemigatinib | FGFR1-3 [3] | Selective, ATP-competitive TKI [3] | Approved for cholangiocarcinoma [3]. |
| Erdafitinib | FGFR1-4 (pan-FGFR) [1] | TKI [1] | Approved for urothelial carcinoma [1]. |
| Futibatinib (TAS-120) | FGFR1-4 (pan-FGFR) [3] | Irreversible, covalent inhibitor [3] | Approved for cholangiocarcinoma; shows activity against some resistance mutations [3]. |
A major focus in development is overcoming resistance. The following table outlines common resistance mechanisms to FGFR inhibitors, which are crucial for evaluating and cross-validating next-generation drugs like Futibatinib.
| Resistance Mechanism | Description | Impact on Inhibitors |
|---|---|---|
| Secondary FGFR2 Mutations | Point mutations in the kinase domain (e.g., N550, V565) after therapy [3]. | Primary resistance mechanism to reversible TKIs (e.g., Infigratinib, Pemigatinib, this compound) [3]. |
| Gatekeeper Mutation (V565) | Increases steric hindrance in ATP-binding pocket [3]. | Reduces effectiveness of multiple ATP-competitive inhibitors [3]. |
| Molecular Brake Mutation (N550) | Disrupts autoinhibitory mechanism [3]. | Leads to constitutive kinase activity and resistance [3]. |
| Covalent Binding Site Mutation (C492) | Mutation at cysteine residue covalently bound by Futibatinib [3]. | Confers resistance to irreversible inhibitor Futibatinib; rarely observed [3]. |
While a unified "cross-validation" protocol was not found, the following methodologies are standard for profiling FGFR inhibitors like this compound.
This protocol is used to determine the potency of an inhibitor in killing cancer cells or suppressing their proliferation [3].
This protocol confirms the on-target effect of the inhibitor by analyzing downstream signaling pathway activity [3].
The following diagrams, created with DOT language, illustrate the core signaling pathway and resistance mechanisms discussed.
The table below summarizes experimental data for the control inhibitor Zoligratinib and a potential lead compound, CID:507883, from a structure-based drug development study [1].
| Compound / Metric | This compound (Control) | CID:507883 (Lead Candidate) |
|---|---|---|
| Structural Similarity to this compound | Baseline | >80% [1] |
| Binding Affinity / Docking Score | Reference | Higher potential than control [1] |
| Key Experimental Validation | Reference Comparator | Molecular Docking, 200ns Molecular Dynamics Simulations, ADMET Analysis [1] |
| PubChem CID | Not specified in source | 507883 [1] |
| Chemical Name | Not specified in source | 1-[7-(1H-benzimidazol-2-yl)-4-fluoro-1H-indol-3-yl]-2-(4-benzoylpiperazin-1-yl)ethane-1,2-dione [1] |
The discovery of the lead compound CID:507883 was based on an integrated structure-based bioinformatics approach [1]. The methodology flowchart below outlines the key steps in this process.
Key Experimental Protocols [1]:
To understand the therapeutic context, the diagram below illustrates the FGFR2 signaling pathway and how its dysregulation drives cancer progression [2].
Mechanism of Oncogenesis and Inhibition [2]: FGFR2 alterations drive tumorigenesis by promoting uncontrolled activation of downstream signaling pathways. Inhibitors like this compound and its analog CID:507883 work by binding to the kinase domain of FGFR2, blocking ATP binding and subsequent autophosphorylation, thereby suppressing these oncogenic signals.
The table below summarizes the key secondary FGFR2 mutations identified upon resistance to various FGFR inhibitors, which are also relevant to the resistance landscape for Zoligratinib.
| Mutation Site | Mutation Type | Frequency Among Resistant Cases | Functional Role |
|---|---|---|---|
| N550 | Molecular brake | ~63% of FGFR2 kinase domain mutations [1] | Disrupts autoinhibitory "brake" in the kinase, leading to constitutive activation [1]. |
| V565 | Gatekeeper | ~47% of FGFR2 kinase domain mutations [1] | Located deep in the ATP-binding pocket; mutations sterically hinder drug binding [1] [2]. |
| E565 | - | Reported in specific cases [2] | A specific p.E565A mutation was identified as a driver of resistance to Infigratinib [2]. |
| L617 | - | Reported in specific cases [2] | A specific p.L617M mutation was found alongside E565A post-Infigratinib treatment [2]. |
| C492 | Covalent binding site | Rare (1 in 42 patients treated with Futibatinib) [1] | The cysteine residue covalently bound by irreversible inhibitors like Futibatinib [1]. |
Different FGFR inhibitors have varying abilities to overcome these resistance mutations. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and other inhibitors, which is a key metric from cell viability assays used to measure a drug's potency.
| FGFR Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Key Characteristics & Notes on Resistance |
|---|---|---|---|---|
| This compound | 9.3 [3] [4] | 7.6 [3] [4] | 22 [3] [4] | Orally available, selective ATP-competitive inhibitor [3] [4]. |
| Futibatinib | Information not available in search results | Information not available in search results | Information not available in search results | Irreversible, covalent binder; active against several gatekeeper mutations (e.g., V565F) but susceptible to C492 mutations [1]. |
| Infigratinib | Information not available in search results | Information not available in search results | Information not available in search results | Reversible ATP-competitive inhibitor; resistance driven by gatekeeper (V565) and other (E565, L617) mutations [1] [2]. |
| Pemigatinib | Information not available in search results | Information not available in search results | Information not available in search results | Reversible ATP-competitive inhibitor; resistance landscape similar to Infigratinib [1]. |
The data in the table above is typically generated through standardized experimental protocols:
The following diagram illustrates the common FGFR inhibitor resistance mutations within the FGFR2 kinase domain and the downstream signaling pathways involved.
The identified resistance landscape points toward several strategic directions for future research and drug development:
The table below summarizes key FGFR inhibitors based on information from recent studies.
| Inhibitor Name | Primary Target(s) | Classification / Type | Key Characteristics / Experimental Findings |
|---|---|---|---|
| Zoligratinib (Debio 1347) | FGFR1, FGFR2, FGFR3 [1] | Type I½ inhibitor (reversible) [1] | Used as a control in a computational study; a novel compound (CID:507883) showed higher potential in inhibiting FGFR2 [2]. |
| Futibatinib | FGFR | Type VI inhibitor (irreversible, covalent) [1] | Overcame acquired resistance (L618F mutation) that arose after this compound treatment in a cholangiocarcinoma patient [1]. |
| Erdafitinib | FGFR | Approved drug; used in clinical practice [3]. | A Type I½ inhibitor, similar to this compound [1]. |
| Infigratinib | FGFR | Type I½ inhibitor (reversible) [1] | A reversible inhibitor in the same class as this compound [1]. |
| Ponatinib | FGFR4 (among others) | Type II inhibitor (binds to DFG-D conformation) [1] | An example of a different inhibitor classification. |
| Novel Compound (CID:507883) | FGFR2 | N/A (Investigational) | In silico studies predicted higher binding affinity for FGFR2 than this compound and promising pharmacokinetic (ADMET) properties [2]. |
To generate the data for such comparisons, researchers employ a range of standardized experimental methodologies. The workflow below outlines the key phases of structure-based drug development for FGFR inhibitors.
Here is a detailed breakdown of the experimental steps:
Target and Library Preparation
Virtual Screening and Docking
Dynamics and Stability Analysis
Efficacy and Safety Profiling
The search results highlight two critical concepts in FGFR inhibitor development:
Mechanism Dictates Application: The choice between reversible and irreversible inhibitors can be strategic. For example, a patient with cholangiocarcinoma saw their cancer progress after treatment with the reversible inhibitor this compound, developing a specific resistance mutation (L618F) in the FGFR2 kinase domain. This resistance was subsequently overcome by the irreversible (covalent) inhibitor Futibatinib, leading to a further 17-month partial response [1]. This demonstrates how irreversible inhibitors can be effective against acquired resistance.
Expanding Targetable Mutations: Functional studies are broadening the spectrum of FGFR alterations that can be treated. Research has identified 12 novel activating mutations outside the kinase domain (Variants of Unknown Significance, or VUS) that respond to FGFR inhibitors [3]. This suggests the potential to expand the population of patients who could benefit from these targeted therapies beyond those with classical fusions or hotspot mutations.
The table below summarizes the half-maximal inhibitory concentration (IC50) values of Zoligratinib and other FGFR inhibitors for each FGFR subtype. A lower IC50 indicates greater potency.
| Inhibitor Name | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Primary Selectivity |
|---|---|---|---|---|---|
| This compound [1] [2] [3] | 9.3 | 7.6 | 22 | 290 | FGFR1-3 |
| Futibatinib [3] | 1.8 | 1.4 | 1.6 | 3.7 | Pan-FGFR |
| Pemigatinib [3] | 0.4 | 0.5 | 1.2 | 30 | FGFR1-3 |
| Infigratinib [3] | 0.9 | 1.4 | 1.0 | 60 | FGFR1-3 |
| Derazantinib [3] | 4.5 | 1.8 | 4.5 | 34 | FGFR1-3 |
| Roblitinib [3] | >1000 | >1000 | >1000 | 1.9 | FGFR4 Selective |
| Nintedanib [3] | 69 | 37 | 108 | 610 | Multi-kinase |
As the data shows, this compound has a consistent, nanomolar-level potency against FGFR1-3 but is over 10 times less potent against FGFR4. In comparison, other clinical-stage inhibitors like Futibatinib are potent across all four FGFRs (pan-FGFR), while Roblitinib is an example of a highly FGFR4-selective compound.
The data for this compound is supported by robust experimental methodologies. Here are the details of key assays used in the cited research:
The following diagram illustrates the core FGFR signaling pathway and the point at which this compound acts, providing context for its mechanism.
This diagram shows that this compound acts by inhibiting the FGFR receptor at the cell membrane, thereby blocking the activation of key downstream signaling pathways (like RAS-MEK-ERK and PI3K-AKT) that drive cancer cell proliferation and survival [4] [2].
The table below compares the binding mechanisms of Zoligratinib and Futibatinib based on scientific studies.
| Inhibitor | Binding Mechanism | Key Structural Target | Primary Evidence |
|---|---|---|---|
| This compound (Debio-1347) | Reversible, ATP-competitive [1] [2] [3] | ATP-binding pocket | Described as a "reversible ATP-competitive" FGFR inhibitor in multiple studies [1] [2]. |
| Futibatinib (TAS-120) | Irreversible, covalent [1] | Cysteine residue C492 (FGFR2 isoform) [1] | Designed to form a covalent bond with the conserved C492 residue in the FGFR ATP-binding pocket [1]. |
Key experiments that distinguish reversible and covalent FGFR inhibitors are based on analyzing drug sensitivity in the presence of resistance mutations.
The diagram below illustrates the resistance mechanisms to different classes of FGFR inhibitors.
The experimental data indicates that this compound and Futibatinib represent two distinct classes of FGFR inhibitors with different resistance profiles. This understanding is critical for designing sequential treatment strategies and developing next-generation inhibitors.
The table below summarizes the key preclinical validation data for this compound, demonstrating its selectivity and efficacy across various experimental models [1].
| Aspect | Experimental Findings |
|---|---|
| In Vitro Kinase Inhibition (IC₅₀) | FGFR1: 9.3 nM, FGFR2: 7.6 nM, FGFR3: 22 nM, FGFR4: 290 nM [1] |
| Cellular Activity | Inhibits FGFR autophosphorylation at 100-300 nM in FGFR-altered cell lines (DMS114, SNU-16, KMS11) [1] |
| Antiproliferative Activity | Selective activity across 327 human tumor cell lines; inhibits FGFR2 gatekeeper mutation V564F [1] |
| In Vivo Xenograft Models | 100 mg/kg/day orally shows significant antitumor activity in FGFR-altered models [1] |
| In Vivo Models Detail | KG1 (leukemia, FGFR1 fusion), SNU-16 (gastric, FGFR2 amp), MFE-280 (endometrial, FGFR2 S252W), UM-UC-14 (bladder, FGFR3 S249C), RT112/84 (bladder, FGFR3-TACC3 fusion) [1] |
Here are the methodologies used to generate the key data presented above, based on the available information.
The following diagram illustrates the workflow of the key preclinical experiments conducted to validate this compound:
While the search results do not provide a direct head-to-head comparison of this compound with all other FGFR inhibitors in preclinical models, they highlight its distinct profile. A key differentiator is its activity against the FGFR2 V564F gatekeeper mutation, which is a common resistance mechanism to other FGFR inhibitors [2] [1]. Furthermore, the research emphasizes that different FGFR inhibitors have unique activity profiles against various secondary resistance mutations, underscoring the importance of characterizing each compound thoroughly [2].
One relevant study conducted a structure-based virtual screening to discover new FGFR2 inhibitors and compared a top candidate compound against Zoligratinib [1]. The data from this computational analysis can be summarized as follows:
| Inhibitor Name | Type of Data | Reported Performance | Key Characteristic Noted |
|---|---|---|---|
| This compound | Computational Docking Score | Benchmark/Control | Used as the positive control in the study [1]. |
| Candidate Compound (CID:507883) | Computational Docking Score | Higher potential than this compound | Identified through virtual screening; showed >80% structural similarity to this compound [1]. |
It is crucial to note that this data comes from a computer simulation (in silico) and requires experimental validation to confirm its biological relevance.
Kinase selectivity profiling is typically conducted by specialized contract research organizations (CROs). The table below outlines the core methodologies you would encounter when commissioning or evaluating such experimental data [2].
| Methodology | Description | Typical Readout | Key Advantage |
|---|---|---|---|
| Radiometric Assays (e.g., HotSpot, PanQinase) | Measures transfer of a radioactive phosphate group from ATP to a substrate. | IC50 values | Considered a gold standard; directly measures kinase function [2]. |
| Mobility Shift Assays (e.g., Caliper) | Separates phosphorylated and non-phosphorylated peptides based on charge and size. | % Inhibition; IC50 values | Non-radioactive; high data quality [3] [4]. |
| Probe Displacement Assays (e.g., HTRF) | Measures a compound's ability to displace a fluorescently labeled probe from the kinase. | % Inhibition; IC50 values | Homogeneous format; suitable for high-throughput screening [2]. |
The following diagram illustrates a generalized workflow for generating kinase selectivity profiling data, which integrates these methodologies.
Given the potential cost of broad experimental profiling, researchers often use computational models for preliminary insights. A large-scale 2024 comparison study found that machine learning models, particularly Random Forest (RF) and fusion models, are highly effective for kinase profiling prediction [5]. These models can help prioritize compounds for more costly experimental testing.
Fibroblast Growth Factor Receptor (FGFR) inhibitors are a class of targeted therapy, and Zoligratinib is one of several under development or approved for cancers with FGFR2 alterations, such as intrahepatic cholangiocarcinoma (ICC) [1] [2].
Circulating tumor DNA (ctDNA) is a critical tool in this field. It refers to tumor-derived DNA fragments found in a patient's blood. The clearance of mutant FGFR2 from the blood (i.e., it becomes undetectable) is being studied as an early indicator of positive treatment response [3] [4] [5]. Conversely, the emergence of new mutations in ctDNA is a primary mechanism of acquired resistance to these drugs [1] [2].
A key challenge with FGFR inhibitors is the development of on-target resistance mutations in the FGFR2 kinase domain. The table below summarizes the most common resistance mutations and how they affect different classes of FGFR inhibitors, based on an analysis of 82 patients and functional studies [1] [2].
| FGFR2 Resistance Mutation | Impact on Reversible Inhibitors (e.g., Infigratinib, Pemigatinib) | Impact on Irreversible Inhibitors (e.g., Futibatinib) |
|---|---|---|
| N550 (Molecular Brake) | Confers Resistance [1] [2] | Retains Activity / May be Overcome [1] [2] |
| V565 (Gatekeeper) | Confers Resistance [1] [2] | Retains Activity / May be Overcome [1] [2] |
| C492 (P-loop Cysteine) | Not applicable (wild-type is sensitive) | Confers Resistance (disrupts covalent binding) [1] |
This data highlights that the clinical benefit of a specific FGFR inhibitor can depend heavily on the resistance profile of a patient's tumor. The activity of this compound and other agents against specific mutations is a central point of comparison.
The search results detail methodologies used to evaluate FGFR inhibitors, which are essential for generating the comparison data you seek.
1. Analysis of Clinical Resistance Mechanisms
2. Preclinical Functional Validation
FGFR2 fusions (e.g., FGFR2::BICC1) with or without specific resistance mutations [1] [2].FGFR2 kinase domain to study their individual effects [2].The following diagram illustrates the core workflow for evaluating FGFR inhibitors in preclinical models: